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  • Product: tert-butyl (2R)-2-aminopropanoate
  • CAS: 59624-87-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to tert-Butyl (2R)-2-aminopropanoate

For Researchers, Scientists, and Drug Development Professionals Introduction Tert-butyl (2R)-2-aminopropanoate, the (R)-enantiomer of alanine tert-butyl ester, is a pivotal chiral building block in modern organic synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (2R)-2-aminopropanoate, the (R)-enantiomer of alanine tert-butyl ester, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its strategic importance lies in its dual-functional nature: a primary amine available for nucleophilic attack or derivatization, and a carboxylic acid masked by a sterically bulky tert-butyl ester. This protecting group strategy is fundamental to peptide synthesis, particularly within the widely adopted Fmoc/tBu orthogonal scheme, where the tert-butyl group offers robust protection under basic conditions and is readily cleaved under acidic conditions.[1] This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on the practical insights required for its effective use in a research and development setting.

Core Properties and Identification

The unique stereochemistry and protecting group of tert-butyl (2R)-2-aminopropanoate define its physical and chemical behavior.

Identifier:

  • CAS Number: 59624-87-2[2][3]

Physicochemical Properties:

A summary of the key physicochemical properties is presented below. It should be noted that the physical state has been reported as both a solid and a liquid by different suppliers, which may be due to the presence of different polymorphic forms or impurities.

PropertyValueSource(s)
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
Physical State Solid or Liquid[2]
Melting Point 63-66 °C[2]
Storage Temperature Keep in dark place, inert atmosphere, store in freezer, under -20°C

Solubility Profile:

Synthesis and Manufacturing

The enantioselective synthesis of tert-butyl (2R)-2-aminopropanoate is crucial to its application in stereospecific synthesis. A common and effective method involves the catalytic phase-transfer alkylation of an alanine-derived Schiff base, which allows for the construction of the chiral center with high enantiomeric excess.

Representative Enantioselective Synthesis Protocol:

This protocol is based on established methods for the asymmetric synthesis of α-amino acid esters using chiral phase-transfer catalysts.[6][7][8]

Diagram of the Synthetic Workflow:

G cluster_0 Schiff Base Formation cluster_1 Phase-Transfer Alkylation cluster_2 Hydrolysis and Isolation L-Alanine_tBu_ester L-Alanine tert-butyl ester Schiff_base Alanine Schiff Base tert-Butyl Ester L-Alanine_tBu_ester->Schiff_base Condensation Aromatic_aldehyde Aromatic Aldehyde (e.g., from 2-naphthol) Aromatic_aldehyde->Schiff_base Alkylated_product Alkylated Schiff Base Schiff_base->Alkylated_product Alkylation Alkyl_halide Alkyl Halide (R-X) Alkyl_halide->Alkylated_product Chiral_catalyst Chiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid derivative) Chiral_catalyst->Alkylated_product Base Strong Base (e.g., RbOH) Base->Alkylated_product Final_product tert-Butyl (2R)-2-aminopropanoate Alkylated_product->Final_product Deprotection Acid_hydrolysis Acidic Hydrolysis Acid_hydrolysis->Final_product

Caption: Enantioselective synthesis of tert-butyl (2R)-2-aminopropanoate.

Step-by-Step Methodology:

  • Schiff Base Formation: React L-alanine tert-butyl ester with an appropriate aromatic aldehyde (e.g., derived from 2-naphthol) in a suitable solvent to form the corresponding aldimine (Schiff base).[8]

  • Asymmetric Alkylation: The prepared Schiff base is then alkylated using an alkyl halide under phase-transfer conditions. This reaction is carried out in a biphasic system (e.g., toluene/aqueous base) in the presence of a chiral phase-transfer catalyst, such as an O(9)-allyl-N-benzylcinchonidinium salt.[6][7] The choice of a strong base, like rubidium hydroxide (RbOH), and low reaction temperatures (e.g., -35 °C) have been shown to enhance enantioselectivity.[8]

  • Hydrolysis: The resulting alkylated Schiff base is hydrolyzed under acidic conditions to cleave the imine and yield the desired tert-butyl (2R)-2-aminopropanoate.

  • Purification: The final product is purified using standard techniques such as column chromatography or distillation.

Applications in Drug Development

The primary application of tert-butyl (2R)-2-aminopropanoate is in peptide synthesis, where it serves as a protected form of the amino acid alanine.

Peptide Synthesis:

In solid-phase peptide synthesis (SPPS), the tert-butyl ester protects the C-terminus of the alanine residue, preventing it from participating in unwanted side reactions.[1] The free amine group is then available to form a peptide bond with the activated carboxyl group of the preceding amino acid in the sequence.

Diagram of a Peptide Coupling Reaction:

G Fmoc_AA N-Fmoc Protected Amino Acid Activated_Ester Activated Ester Intermediate Fmoc_AA->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Dipeptide Protected Dipeptide Activated_Ester->Dipeptide Coupling Ala_tBu tert-Butyl (2R)-2-aminopropanoate Ala_tBu->Dipeptide

Caption: General workflow for a HATU-mediated peptide coupling.

Experimental Protocol for Solution-Phase Peptide Coupling:

This protocol describes a typical coupling reaction using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.[9]

Materials:

  • N-Boc-protected amino acid (1.0 eq)

  • tert-Butyl (2R)-2-aminopropanoate hydrochloride (H-D-Ala-OtBu.HCl) (1.0 eq)

  • HATU (1.05 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-Boc-protected amino acid and H-D-Ala-OtBu.HCl in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C and add DIPEA dropwise with stirring.

  • Activation and Coupling: Add HATU to the mixture in one portion. Allow the reaction to warm to room temperature and stir for 1-6 hours.

  • Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide by flash column chromatography.

Spectroscopic and Analytical Data

¹H NMR Spectroscopy:

  • tert-Butyl group (-C(CH₃)₃): A prominent singlet peak is expected around δ 1.4 ppm, integrating to 9 protons.[3]

  • Methyl group (-CH₃): A doublet is anticipated due to coupling with the adjacent methine proton.

  • Methine proton (-CH-): A quartet is expected due to coupling with the methyl protons.

  • Amine protons (-NH₂): A broad singlet is typically observed, and its chemical shift can vary with concentration and solvent.

¹³C NMR Spectroscopy:

  • tert-Butyl quaternary carbon (-C(CH₃)₃): A signal is expected in the range of δ 80-82 ppm.

  • tert-Butyl methyl carbons (-C(CH₃)₃): A signal around δ 28 ppm is characteristic.[10][11]

  • Ester carbonyl carbon (-COO-): A peak in the downfield region, typically around δ 170-175 ppm, is expected.

  • α-Carbon (-CH-): The signal for the chiral carbon.

  • Methyl carbon (-CH₃): The signal for the alanine methyl group.

Infrared (IR) Spectroscopy:

  • N-H Stretch (primary amine): Two bands are expected in the region of 3500-3300 cm⁻¹, characteristic of a primary amine.

  • C=O Stretch (ester): A strong absorption band is anticipated around 1730-1750 cm⁻¹.

  • C-H Stretch (alkane): Absorptions in the 2850-2975 cm⁻¹ range.[12]

  • N-H Bend (primary amine): A band around 1650-1580 cm⁻¹.

Mass Spectrometry:

The predicted monoisotopic mass is 145.11028 Da. Expected adducts in electrospray ionization (ESI) would include [M+H]⁺ at m/z 146.11756 and [M+Na]⁺ at m/z 168.09950.[13]

Safety and Handling

Tert-butyl (2R)-2-aminopropanoate is a chemical that requires careful handling in a laboratory setting.

Hazard Identification:

  • GHS Pictograms: Flame, Corrosion, Exclamation mark

  • Hazard Statements:

    • H226: Flammable liquid and vapor

    • H302: Harmful if swallowed

    • H314: Causes severe skin burns and eye damage

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

Precautionary Measures:

  • Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[14] Use only outdoors or in a well-ventilated area.[14] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[14] It is recommended to store under an inert atmosphere and refrigerated.

Toxicological Information:

Conclusion

Tert-butyl (2R)-2-aminopropanoate is a valuable and versatile chiral building block, indispensable for the synthesis of complex peptides and other chiral molecules in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective application. This guide provides a foundational framework for researchers, enabling them to leverage the unique chemical attributes of this compound to advance their research and development endeavors.

References

  • Jew, S.-s., et al. (2003). Highly Enantioselective Synthesis of α-Alkyl-alanines via the Catalytic Phase-Transfer Alkylation of 2-Naphthyl Aldimine tert-Butyl Ester by Using O(9)-Allyl-N(1)-2',3',4'-trifluorobenzylhydrocinchonidinium Bromide. The Journal of Organic Chemistry, 68(11), 4514–4516. [Link]

  • O'Donnell, M. J. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 104(1), 11-70. [Link]

  • Jew, S.-s., et al. (2003). Highly Enantioselective Synthesis of α-Alkyl-alanines via the Catalytic Phase-Transfer Alkylation of 2-Naphthyl Aldimine tert-Butyl Ester by Using O(9)-Allyl-N(1)-2',3',4'-trifluorobenzylhydrocinchonidinium Bromide. The Journal of Organic Chemistry, 68(11), 4514-4516. [Link]

  • ResearchGate. (n.d.). Synthesis of (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester. Retrieved from [Link]

  • Hui, Y., et al. (2016). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Communications, 52(11), 2345-2348. [Link]

  • Ito, Y., et al. (2023). Practical N-to-C peptide synthesis with minimal protecting groups. Communications Chemistry, 6(1), 231. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Wang, B., et al. (2006). An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. Protein and Peptide Letters, 13(7), 717-720. [Link]

  • PubChemLite. (n.d.). Tert-butyl (2r)-2-aminopropanoate (C7H15NO2). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • NextSDS. (n.d.). tert-butyl (2R)-2-aminopropanoate — Chemical Substance Information. [Link]

  • Vanderveen, J. R., Durelle, J., & Jessop, P. G. (2014). Supplementary Information. Green Chemistry. [Link]

  • PeerJ. (n.d.). 1 NMR spectra and HPLC chromatograms. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

  • ACD/Labs. (2026). t-Butyl group towers over other 1H resonances. [Link]

  • PubChem. (n.d.). Glycine tert-butyl ester. Retrieved from [Link]

  • Ghaffari, A., & Zare, S. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-methylpropan-2-ol. [Link]

  • Reddit. (2025). How many 13 c nmr signals?. r/OrganicChemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-iodo-2-methylpropane. [Link]

  • SpectraBase. (n.d.). 2-tert-BUTYLAMINOETHANOL - Optional[13C NMR] - Spectrum. [Link]

  • Wang, X., et al. (2020). Measurement and Correlation for Solubility of l-Alanine in Pure and Binary Solvents at Temperatures from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 65(2), 558-568. [Link]

  • IUPAC. (n.d.). SOLUBILITY DATA SERIES HALOGENATED METHANES WITH WATER. [Link]

Sources

Exploratory

Physicochemical properties of tert-butyl (2R)-2-aminopropanoate

An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl (2R)-2-aminopropanoate Abstract Tert-butyl (2R)-2-aminopropanoate, the tert-butyl ester of D-alanine, is a pivotal chiral building block in mode...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl (2R)-2-aminopropanoate

Abstract

Tert-butyl (2R)-2-aminopropanoate, the tert-butyl ester of D-alanine, is a pivotal chiral building block in modern synthetic organic chemistry. Its principal application lies in peptide synthesis, where the tert-butyl group serves as a robust, acid-labile protecting group for the carboxylic acid functionality. A comprehensive understanding of its physicochemical properties is paramount for researchers and process chemists to ensure reproducibility, optimize reaction conditions, develop robust analytical methods, and guarantee the quality of the final products. This guide provides a detailed examination of the essential chemical and physical characteristics of tert-butyl (2R)-2-aminopropanoate, supported by established analytical protocols and field-proven insights.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical research. Tert-butyl (2R)-2-aminopropanoate is unequivocally defined by its unique set of identifiers and its distinct molecular architecture.

  • IUPAC Name: tert-butyl (2R)-2-aminopropanoate

  • Synonym(s): D-Alanine tert-butyl ester

  • CAS Number: 59624-87-2[1][2]

  • Molecular Formula: C₇H₁₅NO₂[3]

  • Molecular Weight: 145.20 g/mol [1]

  • InChI Key: TZHVYFBSLOMRCU-RXMQYKEDSA-N[1]

  • Canonical SMILES: CC(=O)OC(C)(C)C[1]

The structure features a chiral center at the alpha-carbon (C2) in the (R)-configuration, a primary amine, and a sterically hindered tert-butyl ester. This ester linkage is the cornerstone of its utility as a protecting group, exhibiting high stability to a wide range of reagents and conditions while being selectively cleavable under strong acid.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are critical for designing synthetic, purification, and formulation strategies.

PropertyValueSignificance in Research & Development
Physical State Solid or LiquidThe physical state at ambient temperature impacts handling, storage, and dispensing. Sources vary, with some listing it as a solid and others as a liquid, which may depend on purity.[1]
Melting Point 63-66 °CA sharp melting point is a primary indicator of purity. A broad range can suggest the presence of impurities or different crystalline forms (polymorphs).[1]
Boiling Point Not definitively reported; related compounds suggest >160°C.While not a primary purification method due to potential thermal lability, the boiling point provides insight into the compound's volatility.
Relative Density 0.957Essential for process scale-up calculations, such as converting mass to volume for reactor charging.[1]
LogP (Predicted) 0.621The octanol-water partition coefficient (LogP) is a measure of lipophilicity. This moderate value is a key parameter in drug design for predicting absorption and distribution properties.[1]
pKa (Predicted) ~9-10 (for the amine)The pKa of the primary amine dictates the compound's ionization state at a given pH. This is crucial for designing extraction and purification protocols and understanding its behavior in biological systems.

Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques provide a fingerprint of the molecule, allowing for unambiguous identification and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of an organic molecule in solution.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected signals include:

    • A large singlet (~1.4-1.5 ppm, 9H) for the magnetically equivalent protons of the tert-butyl group.

    • A doublet (~1.2-1.3 ppm, 3H) for the methyl protons on the alanine backbone.

    • A quartet (~3.4-3.5 ppm, 1H) for the alpha-proton, coupled to the adjacent methyl group.

    • A broad singlet (variable, ~1.5-2.5 ppm, 2H) for the primary amine protons.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. Expected signals would appear for the tert-butyl quaternary carbon (~80 ppm), the tert-butyl methyl carbons (~28 ppm), the alpha-carbon (~50 ppm), the backbone methyl carbon (~18-20 ppm), and the carbonyl carbon (~175 ppm).[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of tert-butyl (2R)-2-aminopropanoate would be characterized by the following absorption bands:

  • N-H stretching: A medium-intensity, broad absorption around 3300-3400 cm⁻¹ corresponding to the primary amine.

  • C-H stretching: Strong absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

  • C=O stretching: A strong, sharp absorption around 1730-1740 cm⁻¹ for the ester carbonyl group.

  • C-O stretching: Absorptions in the 1150-1250 cm⁻¹ region for the C-O bonds of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Monoisotopic Mass: 145.1103 Da[3]

  • Expected Fragmentation: In electron ionization (EI-MS), a common fragmentation pathway is the loss of isobutylene (56 Da) from the molecular ion to form a prominent fragment ion corresponding to the protonated D-alanine. Electrospray ionization (ESI-MS) would readily show the protonated molecular ion [M+H]⁺ at m/z 146.1176.[3]

Stability, Handling, and Storage

The chemical stability of tert-butyl (2R)-2-aminopropanoate is a key consideration for its practical application.

  • Acid Sensitivity: The tert-butyl ester is the most reactive feature of the molecule. It is highly susceptible to cleavage under strongly acidic conditions (e.g., trifluoroacetic acid, strong mineral acids), which regenerates the carboxylic acid.[6] This lability is precisely what makes it an excellent protecting group in peptide synthesis.[6] It is generally stable to mild acidic and most basic conditions.

  • Recommended Storage: To maintain its integrity, the compound should be stored in a cool, dark place under an inert atmosphere. Supplier recommendations often specify storage in a freezer at temperatures under -20°C. This minimizes potential degradation from heat, light, and atmospheric moisture or carbon dioxide.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of tert-butyl (2R)-2-aminopropanoate is critical. A multi-pronged analytical approach is typically employed.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for assessing chemical purity.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Dissolve sample in appropriate solvent (e.g., Acetonitrile/Water) Injector Autosampler Injection Prep->Injector Inject MobilePhase Mobile Phase (e.g., A: 0.1% TFA in H2O B: 0.1% TFA in ACN) Pump Isocratic or Gradient Pump MobilePhase->Pump Pump->Injector Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm) Injector->Column Detector UV Detector (at ~210 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Analysis Integrate Peaks & Calculate % Purity Chromatogram->Analysis

Caption: General workflow for purity analysis by reversed-phase HPLC.

Protocol Outline: Purity by HPLC-UV

  • System: An HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Detection: UV detection at a low wavelength (e.g., 205-215 nm) is used, as the molecule lacks a strong chromophore.

  • Quantification: Purity is determined by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.

Enantiomeric Purity

As a chiral compound, verifying the enantiomeric excess (e.e.) is crucial. This is accomplished using chiral chromatography.

Protocol Outline: Chiral HPLC

  • System: HPLC with a UV or mass spectrometric detector.

  • Column: A specialized chiral stationary phase (CSP) column is required. The selection of the column (e.g., polysaccharide-based) is critical and often requires screening.

  • Mobile Phase: Typically a non-polar mobile phase like a mixture of hexanes and isopropanol.

  • Analysis: The method must demonstrate baseline separation of the (R)- and (S)-enantiomers. The enantiomeric excess is calculated from the relative peak areas.

Role in Chemical Synthesis: The Acid-Labile Protecting Group

The primary utility of tert-butyl (2R)-2-aminopropanoate stems from the specific reactivity of the tert-butyl ester. In multi-step synthesis, particularly of peptides, it is often necessary to temporarily "mask" a reactive functional group to prevent it from participating in a desired reaction elsewhere in the molecule.

Protection_Deprotection D_Alanine D-Alanine (Free Carboxylic Acid) Esterification Esterification (e.g., with isobutylene, acid catalyst) D_Alanine->Esterification Protection Protected tert-Butyl (2R)-2-aminopropanoate (Carboxylic Acid Protected) Esterification->Protected Coupling Peptide Coupling (Amine reacts, Ester is stable) Protected->Coupling Peptide Protected Dipeptide Coupling->Peptide Deprotection Deprotection (e.g., Trifluoroacetic Acid) Peptide->Deprotection Cleavage Final_Peptide Final Peptide (Free Carboxylic Acid) Deprotection->Final_Peptide

Caption: The protection/deprotection cycle using a tert-butyl ester in synthesis.

The tert-butyl group provides excellent steric hindrance, protecting the carbonyl from nucleophilic attack. After serving its purpose (e.g., allowing the free amine to participate in a peptide bond formation), it can be cleanly removed with a strong acid like TFA. The mechanism of removal involves the formation of a stable tert-butyl cation, which is typically captured by a scavenger molecule in the reaction mixture to prevent side reactions.[6]

Conclusion

Tert-butyl (2R)-2-aminopropanoate is more than a simple chemical reagent; it is a precisely engineered tool for complex organic synthesis. Its physicochemical properties—from its melting point and solubility to its spectroscopic fingerprint and acid-labile nature—are all critical data points that inform its effective and reliable use. This guide has synthesized key technical information to provide researchers, scientists, and drug development professionals with the foundational knowledge required to confidently handle, analyze, and apply this versatile chiral building block.

References

  • PubChem. tert-butyl N-((2R)-2-aminopropyl)carbamate. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-N-(2R-2-aminopropyl_carbamate]([Link]

  • NextSDS. tert-butyl (2R)-2-aminopropanoate — Chemical Substance Information. Available from: [Link]

  • PubChemLite. Tert-butyl (2r)-2-aminopropanoate (C7H15NO2). Available from: [Link]

  • PeerJ. 1 NMR spectra and HPLC chromatograms. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information - A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Green Chemistry. Available from: [Link]

  • ACS Publications. Convenient Preparation of tert-Butyl β-(Protected amino)esters. Available from: [Link]

  • Synlett. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Available from: [Link]

  • Organic Chemistry Portal. tert-Butyl Ethers. Available from: [Link]

  • ResearchGate. A New Polymorph of tert-Butyl (2-Aminophenyl)Carbamate. Available from: [Link]

Sources

Foundational

(R)-D-Alanine tert-butyl ester hydrochloride structure and stability

An In-Depth Technical Guide: Structure, Properties, and Stability of (R)-D-Alanine tert-butyl ester hydrochloride Introduction (R)-D-Alanine tert-butyl ester hydrochloride is a pivotal chiral building block and a protect...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Structure, Properties, and Stability of (R)-D-Alanine tert-butyl ester hydrochloride

Introduction

(R)-D-Alanine tert-butyl ester hydrochloride is a pivotal chiral building block and a protected form of the non-proteinogenic amino acid D-Alanine.[1][2] Its utility is most pronounced in the fields of pharmaceutical and peptide synthesis, where the temporary masking of the carboxylic acid functional group is essential to direct chemical reactions and prevent undesired side products.[2][3] The tert-butyl ester provides robust protection under basic and neutral conditions, while the hydrochloride salt enhances solubility and stability, making it a favored intermediate for drug development professionals.[2]

This technical guide offers an in-depth analysis of the compound's molecular structure, physicochemical characteristics, and, most critically, its stability profile. We will explore the primary degradation pathways, provide field-proven protocols for handling and storage, and outline analytical methodologies for assessing its purity and stability. This document is intended for researchers, scientists, and process chemists who require a comprehensive understanding of this reagent to ensure its integrity and maximize success in their synthetic endeavors.

Chemical Structure and Identification

The molecular architecture of (R)-D-Alanine tert-butyl ester hydrochloride is fundamental to its chemical behavior. It comprises the D-enantiomer of alanine, where the carboxylic acid is esterified with a tert-butyl group, and the alpha-amino group is protonated to form a hydrochloride salt.

Molecular Structure

G cluster_0 Acid-Catalyzed Hydrolysis of (R)-D-Alanine tert-butyl ester A (R)-D-Alanine tert-butyl ester B Protonated Intermediate A->B + H+ (from acid catalyst) C D-Alanine B->C C-O bond cleavage D tert-Butyl Cation B->D (SN1 mechanism) E Isobutylene D->E - H+ (Elimination)

Caption: Mechanism of acid-catalyzed hydrolysis.

Implications: This inherent reactivity means the compound must not be stored or formulated with strong acids unless deprotection is the desired outcome. Exposure to acidic vapors or surfaces can initiate degradation.

Hygroscopicity and Moisture Effects

Amino acid hydrochlorides are often hygroscopic, meaning they readily absorb moisture from the atmosphere. [1][4]This is a critical stability concern for (R)-D-Alanine tert-butyl ester hydrochloride.

Consequences of Moisture Absorption:

  • Physical Changes: Initial moisture uptake can lead to clumping and caking of the powder, making it difficult to handle and weigh accurately. [5]* Chemical Degradation: The absorbed water can act as a reactant for hydrolysis. While the ester is stable at neutral pH, the presence of water can facilitate localized pH changes or react if acidic impurities are present, slowly degrading the compound over time.

Thermal Stability

The compound decomposes upon melting at temperatures between 168-175 °C. [1][6]While stable at room temperature for short periods, long-term storage at elevated temperatures is not recommended as it can accelerate degradation processes. [5]The recommended storage temperature is 2-8°C to minimize any potential degradation over its shelf life. [1][3][6]

Recommended Handling and Storage Protocols

Adherence to strict handling and storage protocols is a self-validating system to preserve the compound's integrity.

Long-Term Storage
  • Temperature: Store refrigerated at 2°C to 8°C. [6]* Atmosphere: Keep the container tightly sealed to prevent moisture ingress and exposure to air. [7][8]For highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Environment: Store in a dry, dark location away from acidic or corrosive materials.

Handling Protocol for Weighing and Dispensing

The hygroscopic nature of the compound necessitates a specific handling workflow to prevent moisture contamination.

Caption: Workflow for handling hygroscopic reagents.

Causality behind the workflow: Allowing the container to warm to ambient temperature inside a desiccator is the most critical step. [8][9]Opening a cold container in a room-temperature environment would cause atmospheric moisture to immediately condense on the cold powder, compromising its stability. [9]

Analytical Methodologies for Stability Assessment

A robust analytical method is required to confirm purity and monitor stability. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.

Principle of the HPLC Method

The proposed method utilizes reversed-phase chromatography to separate the relatively nonpolar (R)-D-Alanine tert-butyl ester hydrochloride from its highly polar primary degradant, D-Alanine.

Rationale for Method Choices:

  • Column: A C18 column is chosen for its versatility and retention of moderately nonpolar compounds.

  • Mobile Phase: A gradient of acetonitrile (organic modifier) and a low-pH aqueous buffer (e.g., phosphate or formate buffer at pH ~3) is used. The low pH serves two purposes: it ensures the analyte's amino group is protonated and the residual silanols on the silica packing are suppressed, leading to better peak shape. It also ensures the D-Alanine degradant is in a consistent protonation state.

  • Detection: UV detection at a low wavelength (~210 nm) is effective for detecting the peptide bond-like structure of the ester without a strong chromophore.

Example Protocol for Stability-Indicating HPLC

This protocol is a representative method and should be validated for specific equipment and applications.

  • Instrumentation:

    • HPLC system with gradient pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 60% B

      • 15-17 min: 60% to 95% B

      • 17-19 min: Hold at 95% B

      • 19-20 min: 95% to 5% B

      • 20-25 min: Hold at 5% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of (R)-D-Alanine tert-butyl ester hydrochloride into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Prepare a reference standard of D-Alanine in the same diluent to confirm the retention time of the degradant.

  • Data Analysis:

    • The D-Alanine peak will elute early in the chromatogram due to its high polarity.

    • The parent ester peak will elute later.

    • Stability is assessed by calculating the percentage of the degradant peak area relative to the total peak area.

Conclusion

(R)-D-Alanine tert-butyl ester hydrochloride is a robust and valuable synthetic intermediate when its specific stability characteristics are understood and respected. Its primary vulnerability is acid-catalyzed hydrolysis, a feature that is exploited for its use as a protecting group but which necessitates careful exclusion of acids during storage and handling. Furthermore, its hygroscopic nature demands stringent protocols to prevent moisture absorption, which can lead to both physical and chemical degradation. By implementing the handling, storage, and analytical strategies outlined in this guide, researchers and drug development professionals can ensure the chemical integrity of this reagent, leading to more reliable, reproducible, and successful scientific outcomes.

References

  • ACS GCI Pharmaceutical Roundtable. (2026, March 19). Acids - Wordpress.
  • Pearson. (n.d.). In Chapter 19, we will learn about the hydrolysis of t-butyl este....
  • PubChem. (n.d.). D-Alanine tert-butyl ester hydrochloride.
  • Wang, G., et al. (n.d.). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm.
  • ChemicalBook. (2026, January 13). L-Ala-OtBU.HCl.
  • Chem-Impex. (n.d.). L-Alanine tert-butyl ester hydrochloride.
  • CymitQuimica. (n.d.). CAS 13404-22-3: L-Alanine tert-butyl ester hydrochloride.
  • Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
  • Darr, J. P., et al. (2018, October 1). The Hydropathy Scale as a Gauge of Hygroscopicity in Sub-Micron Sodium Chloride-Amino Acid Aerosols. The Journal of Physical Chemistry A.
  • Choi, M. Y., & Chan, C. K. (2005, March 15). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. PubMed.
  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Sigma-Aldrich. (n.d.). L-Alanine tert-butyl ester hydrochloride.
  • Chemdor Chemicals L.L.C. (2026, March 24). L-Alanine tert-butyl ester hydrochloride Safety Data Sheet (SDS).
  • Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids.
  • Bachem. (n.d.). Handling and Storage Guidelines for Peptides.

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Exploratory

The Tert-Butyl Group: A Cornerstone of Modern Medicinal Chemistry and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The tert-butyl group, a seemingly simple alkyl substituent, holds a position of profound importance in the landscape of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl group, a seemingly simple alkyl substituent, holds a position of profound importance in the landscape of medicinal chemistry and drug design. Its unique steric and electronic properties are strategically harnessed by chemists to overcome a myriad of challenges in the development of novel therapeutics. This technical guide provides a comprehensive exploration of the multifaceted applications of the tert-butyl group, from its role in enhancing metabolic stability and modulating receptor binding to its impact on physicochemical properties. Through an analysis of its fundamental characteristics, detailed case studies of successful marketed drugs, and an examination of advanced bioisosteric replacement strategies, this guide serves as an essential resource for professionals seeking to leverage the power of this versatile chemical moiety.

Introduction: The Enduring Utility of a Bulky Group

In the intricate dance of drug-receptor interactions, the three-dimensional structure of a molecule is paramount. The tert-butyl group, with its tetrahedral arrangement of three methyl groups around a central quaternary carbon, presents a sterically demanding and lipophilic scaffold.[1] This bulk is not a hindrance but rather a powerful tool that medicinal chemists employ to sculpt molecular architectures with precision. Its strategic incorporation can dictate a molecule's conformation, shield it from metabolic enzymes, and create highly selective interactions with biological targets. This guide will delve into the scientific principles that underpin these applications, providing both theoretical understanding and practical insights for the modern drug hunter.

Physicochemical and Steric Properties of the Tert-Butyl Group

The utility of the tert-butyl group stems from its distinct physicochemical and steric characteristics. Understanding these properties is crucial for its rational application in drug design.

Steric Hindrance and Conformational Rigidity

The most defining feature of the tert-butyl group is its significant steric bulk. This property can be quantified using various parameters, most notably the Taft steric parameter (Es) and the A-value, which measures the energetic preference for an equatorial position on a cyclohexane ring. The large A-value of the tert-butyl group effectively "locks" the conformation of cyclic systems, a property that can be exploited to pre-organize a ligand for optimal receptor binding.

Table 1: Comparison of Steric and Physicochemical Properties of Common Alkyl Groups

SubstituentA-Value (kcal/mol)van der Waals Volume (ų)logP (of substituted benzene)
Hydrogen07.32.13
Methyl1.7422.42.69
Ethyl1.7537.53.15
Isopropyl2.2152.63.66
tert-Butyl ~5.0 67.7 4.11
Trifluoromethyl2.133.62.83

Data compiled from various sources.

Lipophilicity

The tert-butyl group is highly lipophilic, a characteristic that significantly influences a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[2] An increase in lipophilicity can enhance membrane permeability and, in some cases, improve oral bioavailability. However, excessive lipophilicity can also lead to increased metabolic clearance, off-target toxicity, and poor solubility.[2] The calculated logarithm of the octanol-water partition coefficient (cLogP) is a common metric for lipophilicity.

Strategic Applications in Drug Design

The judicious placement of a tert-butyl group within a drug candidate can address several key challenges in the optimization process.

Metabolic Shielding: A Bulwark Against Degradation

One of the most powerful applications of the tert-butyl group is as a metabolic shield. By positioning this bulky group near a metabolically labile site, such as a cleavable ester or an oxidizable benzylic position, it can sterically hinder the approach of metabolic enzymes, primarily Cytochrome P450s (CYPs).[3] This "metabolic blocking" strategy can significantly increase a drug's half-life and oral bioavailability.

cluster_0 Metabolic Shielding by a Tert-Butyl Group Drug Drug Molecule Metabolically_Labile_Site Metabolically Labile Site Drug->Metabolically_Labile_Site contains Tert_Butyl_Group tert-Butyl Group Drug->Tert_Butyl_Group strategically placed near Metabolism_Blocked Metabolism Blocked CYP_Enzyme CYP450 Enzyme Tert_Butyl_Group->CYP_Enzyme CYP_Enzyme->Metabolically_Labile_Site cannot access

Caption: Steric hindrance from a tert-butyl group preventing CYP450 enzyme access.

Modulating Receptor Binding and Selectivity

The steric bulk of the tert-butyl group can be instrumental in achieving high binding affinity and selectivity for a specific biological target. By filling a hydrophobic pocket in the receptor's binding site, it can establish favorable van der Waals interactions and displace water molecules, leading to a gain in binding entropy. Furthermore, its size can create steric clashes with off-target receptors, thereby enhancing selectivity and reducing the potential for side effects.

Conformational Locking

The significant energetic penalty for placing a tert-butyl group in an axial position can be used to "lock" a flexible molecule into a specific bioactive conformation. This pre-organization reduces the entropic cost of binding to the receptor, which can translate to a substantial increase in potency.

Case Studies: The Tert-Butyl Group in Marketed Drugs

The theoretical advantages of the tert-butyl group are borne out in numerous successful drug molecules.

Bosentan: Dual Endothelin Receptor Antagonist

Bosentan is an oral medication used to treat pulmonary arterial hypertension.[4] Its structure features a prominent p-tert-butylphenyl sulfonamide moiety. This tert-butyl group is crucial for its activity, as it occupies a hydrophobic pocket in both the ETA and ETB endothelin receptors, contributing significantly to the molecule's high binding affinity.[4][5][6][7] However, the tert-butyl group in bosentan is also a site of metabolism, being hydroxylated by CYP2C9 and CYP3A4 to an active metabolite.[3]

Nelfinavir: An HIV Protease Inhibitor

Nelfinavir is an antiretroviral drug used in the treatment of HIV infection. The N-tert-butyl-decahydroisoquinoline-3-carboxamide portion of the molecule is critical for its inhibitory activity against HIV protease.[3][8] The tert-butyl group is designed to mimic the side chain of a phenylalanine or tyrosine residue and fits snugly into the S2' subsite of the enzyme's active site.[8] This interaction is vital for the drug's potency. The tert-butyl group of nelfinavir is metabolized by CYP2C19 to an active hydroxylated metabolite.[3]

Ivacaftor: A CFTR Potentiator

Ivacaftor is a drug used to treat cystic fibrosis in patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It contains two tert-butyl groups on a phenol ring. One of these tert-butyl groups is essential for boosting the drug's potency, while the other enhances its lipophilicity and improves its pharmacokinetic profile.[3][9][10] Interestingly, one of the tert-butyl groups is a site of metabolism by CYP3A4, leading to a hydroxylated, active metabolite.[3]

The Challenge of Metabolic Liability and Bioisosteric Replacements

While the tert-butyl group is often employed to enhance metabolic stability, it can paradoxically become a site of metabolic attack itself, typically through oxidation of one of the methyl groups by CYP enzymes.[2][3] This can lead to high clearance and a short half-life, negating some of its intended benefits.

To address this liability, medicinal chemists have developed a range of bioisosteric replacements for the tert-butyl group.[10] A bioisostere is a chemical substituent that retains the essential steric and electronic properties of the original group but has an altered metabolic profile.

The Trifluoromethylcyclopropyl Group: A Metabolically Robust Alternative

A leading bioisostere for the tert-butyl group is the 1-(trifluoromethyl)cyclopropyl (TFCp) group.[10][11][12] This substituent mimics the steric bulk of the tert-butyl group but is significantly more resistant to oxidative metabolism due to the replacement of C-H bonds with more stable C-F and cyclopropyl C-C bonds.[11][12]

Table 2: Comparative Properties of Tert-Butyl and its Bioisosteres

Substituentvan der Waals Volume (ų)cLogPMetabolic Stability (HLM t½, min)
tert-Butyl 67.7 ~2.0 (on a model system) Variable, can be low
Trifluoromethylcyclopropyl~75~2.5 (on a model system)Generally High
Trifluoromethylcyclobutyl~85~2.8 (on a model system)Generally High

Data is illustrative and can vary depending on the molecular scaffold.

cluster_1 Bioisosteric Replacement Strategy Drug_Metabolically_Labile Drug with Metabolically Labile tert-Butyl Group Bioisosteric_Replacement Bioisosteric Replacement Drug_Metabolically_Labile->Bioisosteric_Replacement undergoes Drug_Metabolically_Stable Drug with Metabolically Stable Bioisostere Bioisosteric_Replacement->Drug_Metabolically_Stable results in

Caption: Improving metabolic stability through bioisosteric replacement of a tert-butyl group.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol provides a standardized method for assessing the metabolic stability of a compound.[1][13][14]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, combine phosphate buffer, HLM (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of the remaining compound against time. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity of a test compound for a specific receptor.[15][16][17][18][19]

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor

  • Radiolabeled ligand with known high affinity for the receptor

  • Unlabeled test compound at various concentrations

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test compound. From the resulting competition curve, determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Synthetic Methodologies for Incorporating the Tert-Butyl Group

Several synthetic methods are commonly employed to introduce a tert-butyl group into a molecule.

Friedel-Crafts Alkylation

This classic electrophilic aromatic substitution reaction is a direct method for attaching a tert-butyl group to an aromatic ring using a tert-butyl halide or tert-butanol and a Lewis acid catalyst.[20][21][22]

General Protocol:

  • Dissolve the aromatic substrate in a suitable solvent.

  • Add the Lewis acid catalyst (e.g., AlCl3) at a low temperature.

  • Slowly add the tert-butylating agent (e.g., tert-butyl chloride).

  • Allow the reaction to proceed to completion.

  • Quench the reaction with water or dilute acid.

  • Extract the product and purify by chromatography or crystallization.

Ritter Reaction

The Ritter reaction is a versatile method for synthesizing N-tert-butyl amides from nitriles and a source of a tert-butyl carbocation, such as tert-butanol or isobutylene, in the presence of a strong acid.[23][24][25][26][27]

General Protocol:

  • Dissolve the nitrile in a mixture of a suitable solvent (e.g., acetic acid) and the tert-butyl source (e.g., tert-butyl acetate).

  • Slowly add a strong acid (e.g., sulfuric acid) while maintaining a controlled temperature.

  • Stir the reaction mixture until the nitrile is consumed.

  • Quench the reaction by adding it to water or a basic solution.

  • Isolate the N-tert-butyl amide product by filtration or extraction and purify as needed.

Conclusion and Future Perspectives

The tert-butyl group remains an indispensable tool in the medicinal chemist's arsenal. Its ability to confer metabolic stability, modulate receptor binding, and control molecular conformation has cemented its role in the design of a wide range of therapeutics. While its own metabolic liabilities present a challenge, the development of innovative bioisosteric replacements continues to expand its utility. As our understanding of drug-receptor interactions and metabolic pathways deepens, the strategic and nuanced application of the tert-butyl group and its surrogates will undoubtedly continue to drive the discovery of new and improved medicines. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this remarkable chemical entity.

References

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. (2009). Organic Syntheses. Retrieved March 29, 2026, from [Link]

  • Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved March 29, 2026, from [Link]

  • Shanu-Wilson, J. (2022, May 19). Metabolism of t-butyl groups in drugs. Hypha Discovery. Retrieved March 29, 2026, from [Link]

  • Molecular Basis for Reduced Cleavage Activity and Drug Resistance in D30N HIV-1 protease. (2021, March 1). bioRxiv. Retrieved March 29, 2026, from [Link]

  • Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. (2015, March 15). PubMed. Retrieved March 29, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved March 29, 2026, from [Link]

  • Synthesis and Evaluation of Ivacaftor Derivatives with Reduced Lipophilicity. (n.d.). National Institutes of Health (NIH). Retrieved March 29, 2026, from [Link]

  • Metabolically Stable tert-Butyl Replacement. (2013). ACS Publications. Retrieved March 29, 2026, from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved March 29, 2026, from [Link]

  • An Efficient and Scalable Ritter Reaction for the Synthesis of tert-Butyl Amides. (2009, February 6). ACS Publications. Retrieved March 29, 2026, from [Link]

  • Bosentan. (n.d.). Wikipedia. Retrieved March 29, 2026, from [Link]

  • CYP3A4-Mediated Ester Cleavage as the Major Metabolic Pathway of the Oral Taxane 3′- tert -Butyl-3′- N -... (n.d.). American Society for Pharmacology and Experimental Therapeutics. Retrieved March 29, 2026, from [Link]

  • Metabolically Stable tert-Butyl Replacement. (n.d.). Semantic Scholar. Retrieved March 29, 2026, from [Link]

  • Radioligand binding methods: practical guide and tips. (n.d.). PubMed. Retrieved March 29, 2026, from [Link]

  • An efficient and scalable Ritter reaction for the synthesis of tert-butyl amides. (2009, March 6). PubMed. Retrieved March 29, 2026, from [Link]

  • Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. (2014, November 4). ACS Publications. Retrieved March 29, 2026, from [Link]

  • Metabolically Stable tert-Butyl Replacement. (n.d.). National Institutes of Health (NIH). Retrieved March 29, 2026, from [Link]

  • Metabolically Stable tert-Butyl Replacement. (2013, April 22). PubMed. Retrieved March 29, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (n.d.). Xeno-Tech. Retrieved March 29, 2026, from [Link]

  • Assay setup for competitive binding measurements. (n.d.). NanoTemper. Retrieved March 29, 2026, from [Link]

  • Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. (n.d.). PubMed. Retrieved March 29, 2026, from [Link]

  • What is the mechanism of Bosentan? (2024, July 17). Patsnap. Retrieved March 29, 2026, from [Link]

  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). Retrieved March 29, 2026, from [Link]

  • Microsomal Stability. (n.d.). Evotec. Retrieved March 29, 2026, from [Link]

  • Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. (n.d.). Royal Society of Chemistry. Retrieved March 29, 2026, from [Link]

  • Ritter Reaction. (2019, January 11). Organic Chemistry Portal. Retrieved March 29, 2026, from [Link]

  • Structural identification of a hotspot on CFTR for potentiation. (2019, June 21). The Rockefeller University Press. Retrieved March 29, 2026, from [Link]

  • Access to "Friedel-Crafts-Restricted" tert-Alkyl Aromatics by Activation/Methylation of Tertiary Benzylic Alcohols. (n.d.). Organic Chemistry Portal. Retrieved March 29, 2026, from [Link]

  • Conformational Effects on Physical-Organic Descriptors: The Case of Sterimol Steric Parameters. (2019, January 25). ACS Publications. Retrieved March 29, 2026, from [Link]

  • What Is Bosentan? Uses, Dosage, and Side Effects Explained. (n.d.). BOCA Pharmacy Group. Retrieved March 29, 2026, from [Link]

  • Bosentan. (2025, December 1). National Institutes of Health (NIH). Retrieved March 29, 2026, from [Link]

  • Friedel-Crafts Alkylation. (2025, June 20). Chemistry Steps. Retrieved March 29, 2026, from [Link]

  • Access to “Friedel-Crafts-restricted” tert-alkyl aromatics by activation/methylation of tertiary benzylic alcohols. (n.d.). National Institutes of Health (NIH). Retrieved March 29, 2026, from [Link]

  • Bosentan (Tracleer). (n.d.). Pulmonary Hypertension Association. Retrieved March 29, 2026, from [Link]

  • Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

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  • Bosentan (Tracleer™), a New Agent for the Treatment of Pulmonary Arterial Hypertension. (n.d.). Retrieved March 29, 2026, from [Link]

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Foundational

Spectroscopic Data of tert-butyl (2R)-2-aminopropanoate: A Technical Guide

Introduction Tert-butyl (2R)-2-aminopropanoate, an ester of the chiral amino acid D-alanine, is a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Tert-butyl (2R)-2-aminopropanoate, an ester of the chiral amino acid D-alanine, is a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. Its tert-butyl ester group provides protection for the carboxylic acid functionality, allowing for selective reactions at the amine group. Accurate and comprehensive spectroscopic characterization is paramount for verifying the identity, purity, and structural integrity of this chiral intermediate. This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for tert-butyl (2R)-2-aminopropanoate. The insights presented herein are grounded in a combination of available experimental data and established principles of spectroscopic interpretation, offering a reliable reference for researchers and scientists.

Molecular Structure and Key Spectroscopic Features

The structure of tert-butyl (2R)-2-aminopropanoate, with the CAS Number 59624-87-2, comprises a chiral center at the alpha-carbon (C2), a primary amine (-NH₂), and a tert-butyl ester group. Each of these features gives rise to characteristic signals in its spectroscopic profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections detail the expected and observed signals in the ¹H and ¹³C NMR spectra of tert-butyl (2R)-2-aminopropanoate.

¹H NMR Spectroscopy: A Predictive Analysis

While a publicly available, experimentally verified ¹H NMR spectrum of the free base of tert-butyl (2R)-2-aminopropanoate is not readily found in the literature, a detailed prediction can be made based on the analysis of closely related structures, such as other alanine esters and N-Boc protected alanines. The spectrum is anticipated to be relatively simple, with distinct signals corresponding to the different proton environments in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for tert-butyl (2R)-2-aminopropanoate

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH ₃)₃~1.45Singlet9H
-CH~1.25Doublet3H
-NHVariable (broad singlet)Broad Singlet2H
α-CH ~3.5Quartet1H

Causality of Signal Assignments:

  • Tert-butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet around 1.45 ppm. This is a highly characteristic signal for the tert-butyl group, shielded by the electron-donating nature of the quaternary carbon.

  • Methyl Protons (-CH₃): The three protons of the methyl group at the chiral center will be split by the adjacent α-proton, resulting in a doublet at approximately 1.25 ppm.

  • Amine Protons (-NH₂): The chemical shift of the primary amine protons is highly variable and concentration-dependent, often appearing as a broad singlet. Its position can be affected by solvent and temperature.

  • Alpha-Proton (α-CH): The single proton on the chiral carbon is adjacent to both the methyl group and the amine. It will be split by the three methyl protons, resulting in a quartet around 3.5 ppm.

¹³C NMR Spectroscopy: Experimental Data

Experimental ¹³C NMR data for tert-butyl (2R)-2-aminopropanoate has been reported in the supplementary information of a publication by the Royal Society of Chemistry. The proton-decoupled spectrum provides a clear carbon fingerprint of the molecule.

Table 2: Experimental ¹³C NMR Spectral Data for tert-butyl (2R)-2-aminopropanoate

Signal AssignmentChemical Shift (δ, ppm)
C =O175.41
-C (CH₃)₃79.82
α-C H50.11
-C (CH₃)₃27.48
-C H₃20.31

Analysis of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing at 175.41 ppm, which is a typical range for ester carbonyls.

  • Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is observed at 79.82 ppm.

  • Alpha-Carbon (α-CH): The chiral α-carbon, bonded to the nitrogen, appears at 50.11 ppm.

  • Tert-butyl Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group give a single, intense signal at 27.48 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon of the alanine backbone is the most shielded, resonating at 20.31 ppm.

Infrared (IR) Spectroscopy: An Interpretive Guide

Table 3: Predicted IR Absorption Bands for tert-butyl (2R)-2-aminopropanoate

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
N-H StretchPrimary Amine3400-3250 (two bands)Medium
C-H StretchAlkyl2950-2850Strong
C=O StretchEster~1735Strong
N-H BendPrimary Amine1650-1580Medium
C-O StretchEster1300-1000Strong

Field-Proven Insights into IR Interpretation:

  • The presence of two distinct N-H stretching bands is a hallmark of a primary amine, corresponding to the symmetric and asymmetric stretching vibrations.

  • The strong C=O stretching absorption around 1735 cm⁻¹ is a definitive indicator of the ester functionality. The exact position can be influenced by the electronic environment.

  • The C-H stretching region will be dominated by the numerous C-H bonds of the alkyl groups.

  • The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of C-C and C-N stretching and various bending vibrations, which are unique to the molecule as a whole.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For tert-butyl (2R)-2-aminopropanoate, both predicted and experimental data are available.

Electrospray Ionization (ESI-MS): Experimental Data

Experimental ESI-MS data confirms the expected molecular weight of the compound. ESI is a soft ionization technique that typically results in the observation of the protonated molecule.

Table 4: Experimental ESI-MS Data for tert-butyl (2R)-2-aminopropanoate

IonCalculated m/zFound m/z
[M + H]⁺146.1176145.9
[M + Na]⁺168.0995168.0
Predicted Fragmentation Pattern

The PubChem database provides predicted m/z values for various adducts and fragments of tert-butyl (2R)-2-aminopropanoate[1]. The fragmentation in mass spectrometry is a self-validating system; the observed fragments must logically derive from the parent ion through established chemical principles. A primary fragmentation pathway involves the loss of the stable tert-butyl cation.

M+ (m/z 145) M+ (m/z 145) m/z 88 m/z 88 M+ (m/z 145)->m/z 88 - C4H9• m/z 57 m/z 57 M+ (m/z 145)->m/z 57 - (CH3)CH(NH2)CO• m/z 44 m/z 44 m/z 88->m/z 44 - CO2

Caption: Predicted major fragmentation pathways for tert-butyl (2R)-2-aminopropanoate.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of tert-butyl (2R)-2-aminopropanoate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Background Collection: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final IR spectrum.

Mass Spectrometry Protocol (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Sample Dissolution Dissolution Sample->Dissolution IR_Acquisition IR Acquisition (FT-IR ATR) Sample->IR_Acquisition MS_Acquisition MS Acquisition (ESI) Sample->MS_Acquisition NMR_Acquisition NMR Acquisition (¹H & ¹³C) Dissolution->NMR_Acquisition Processing Fourier Transform Baseline & Phase Correction NMR_Acquisition->Processing IR_Acquisition->Processing MS_Acquisition->Processing Analysis Peak Picking Integration Structural Assignment Processing->Analysis Final Report Final Report Analysis->Final Report

Caption: General workflow for the spectroscopic analysis of tert-butyl (2R)-2-aminopropanoate.

Conclusion

This technical guide has provided a comprehensive overview of the NMR, IR, and MS spectroscopic data for tert-butyl (2R)-2-aminopropanoate. By integrating experimental data with well-established spectroscopic principles, this document serves as an authoritative resource for the identification and characterization of this important chiral building block. The detailed analysis of the spectral features, coupled with standardized protocols, empowers researchers in drug development and organic synthesis to confidently utilize and verify this compound in their work.

References

  • PubChem. Tert-butyl (2r)-2-aminopropanoate. [Link]

  • Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • NIST Chemistry WebBook. Tert-butyl amine hydrochloride. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility of Tert-butyl (2R)-2-aminopropanoate and its Hydrochloride Salt in Common Organic Solvents

Introduction In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's solubility is paramount for successful process development, formulation, and synthesis. Tert-butyl (2R)-2-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's solubility is paramount for successful process development, formulation, and synthesis. Tert-butyl (2R)-2-aminopropanoate, a chiral building block and an ester of the amino acid L-alanine, presents a case study in the dual nature of solubility challenges encountered in drug development. This molecule is commonly handled in two forms: the free base, which exists as a liquid, and its hydrochloride salt, a crystalline solid. This guide provides an in-depth technical examination of the solubility and miscibility of both forms in a range of common organic solvents, offering field-proven insights and robust experimental protocols for researchers, scientists, and drug development professionals.

Part 1: The Dichotomy of Form and Function: Free Base vs. Hydrochloride Salt

The choice between utilizing the free base or the hydrochloride salt of tert-butyl (2R)-2-aminopropanoate is often dictated by the specific application, such as peptide synthesis or the formulation of active pharmaceutical ingredients (APIs). The physical state of each form—liquid for the free base and solid for the salt—fundamentally alters our approach to its behavior in solvents. For the liquid free base, we consider miscibility , the ability of two liquids to mix in all proportions to form a homogeneous solution. For the solid hydrochloride salt, we examine solubility , the maximum concentration of the solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Physicochemical Properties

A foundational understanding of the physicochemical properties of both the free base and its hydrochloride salt is essential for interpreting their solubility characteristics.

Propertytert-butyl (2R)-2-aminopropanoate (Free Base)L-Alanine tert-butyl ester hydrochloride (HCl Salt)
CAS Number 59624-87-213404-22-3[1]
Molecular Formula C7H15NO2C7H16ClNO2[1]
Molecular Weight 145.20 g/mol 181.66 g/mol [1]
Physical Form LiquidWhite to off-white crystalline solid/powder[1]
Melting Point Not Applicable168-175 °C[2]

Part 2: Miscibility of tert-butyl (2R)-2-aminopropanoate (Free Base)

The liquid nature of tert-butyl (2R)-2-aminopropanoate necessitates an evaluation of its miscibility with organic solvents. The principle of "like dissolves like" is a guiding tenet, suggesting that substances with similar polarities are more likely to be miscible.[3] The free base possesses both a polar amino group and a nonpolar tert-butyl group, giving it an amphiphilic character that influences its miscibility.

Theoretical Miscibility Profile

Based on its molecular structure, a qualitative miscibility profile can be predicted:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the primary amine allows for hydrogen bonding with protic solvents. Therefore, good miscibility is expected.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, DMF, DMSO): The overall polarity of the molecule, arising from the ester and amine functionalities, suggests a high likelihood of miscibility with these solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar tert-butyl group and the aliphatic backbone may confer some miscibility with nonpolar solvents, though it may be more limited compared to polar solvents.

Experimental Determination of Miscibility

A straightforward visual method is typically employed to determine miscibility.

  • Preparation: In a clear glass vial, add a known volume of the solvent of interest (e.g., 1 mL).

  • Addition of Solute: To the solvent, add an equal volume of tert-butyl (2R)-2-aminopropanoate.

  • Mixing: Cap the vial and vortex or shake vigorously for 30-60 seconds.

  • Observation: Allow the mixture to stand and observe. A clear, single-phase solution indicates miscibility. The presence of cloudiness, phase separation, or the formation of an emulsion indicates immiscibility or partial miscibility.

Below is a workflow diagram for the experimental determination of miscibility.

G cluster_prep Preparation cluster_mix Mixing cluster_obs Observation cluster_res Results prep1 Add 1 mL of Solvent to Vial prep2 Add 1 mL of Free Base to Vial prep1->prep2 mix1 Cap and Vortex for 30-60s prep2->mix1 obs1 Let Mixture Stand mix1->obs1 obs2 Visually Inspect for Phases obs1->obs2 res1 Single Clear Phase (Miscible) obs2->res1 Homogeneous res2 Two Phases / Cloudy (Immiscible) obs2->res2 Heterogeneous

Workflow for Visual Miscibility Determination.

Part 3: Solubility of L-Alanine tert-butyl ester hydrochloride

As a salt, L-Alanine tert-butyl ester hydrochloride is a crystalline solid at room temperature.[1] Its solubility is governed by the energy required to overcome the crystal lattice energy and the energy released upon solvation of the resulting ions by the solvent molecules.

Known and Predicted Solubility

Published data indicates that L-Alanine tert-butyl ester hydrochloride is soluble in polar organic solvents such as methanol and ethanol.[4] This is attributed to the ability of these protic solvents to solvate the charged ammonium and chloride ions effectively.

SolventPolarityPredicted/Known SolubilityRationale
Methanol Polar ProticSolubleStrong hydrogen bonding and solvation of ions.
Ethanol Polar ProticSoluble[1]Good hydrogen bonding and ion solvation.
Acetone Polar AproticLikely Soluble to Sparingly SolubleCan solvate the cation but less effective at solvating the chloride anion compared to protic solvents.
Ethyl Acetate Moderately Polar AproticSparingly Soluble to InsolubleLower polarity reduces its ability to overcome the crystal lattice energy.
Dichloromethane Polar AproticSparingly Soluble to InsolubleAlthough polar, it is a poor hydrogen bond acceptor and less effective at solvating ions.
Toluene NonpolarInsolubleLacks the polarity to effectively solvate the ions and overcome the crystal lattice energy.
DMF Polar AproticLikely SolubleHigh dielectric constant and ability to solvate cations.
DMSO Polar AproticLikely SolubleStrong cation solvation capabilities.
Experimental Determination of Solubility

For a quantitative assessment of solubility, the gravimetric method is a reliable and widely adopted technique.

  • Solvent Preparation: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to a series of screw-capped vials.

  • Temperature Equilibration: Place the vials in a temperature-controlled shaker bath and allow them to equilibrate to the target temperature (e.g., 25 °C).

  • Solute Addition: Add an excess of L-Alanine tert-butyl ester hydrochloride to each vial to ensure a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient duration (e.g., 24 hours) to reach equilibrium.

  • Phase Separation: Allow the vials to stand undisturbed at the set temperature for at least 2 hours for the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a pre-weighed syringe and filter it through a syringe filter (e.g., 0.22 µm) into a pre-weighed vial.

  • Mass Determination: Record the mass of the vial containing the saturated solution.

  • Solvent Evaporation: Evaporate the solvent from the vial under a stream of nitrogen or in a vacuum oven at a suitable temperature.

  • Final Mass Measurement: Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation: Calculate the solubility in g/100 mL or other desired units based on the mass of the dissolved solid and the volume of the solvent.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solute_structure Molecular Structure (e.g., side chain, ester group) solubility Solubility / Miscibility solute_structure->solubility solute_form Physical Form (Free Base vs. Salt) solute_form->solubility crystal_energy Crystal Lattice Energy (for solids) crystal_energy->solubility polarity Polarity (Polar vs. Nonpolar) polarity->solubility h_bonding Hydrogen Bonding Capability h_bonding->solubility dielectric Dielectric Constant dielectric->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

Sources

Protocols & Analytical Methods

Method

Coupling reagents for tert-butyl (2R)-2-aminopropanoate in peptide bond formation

Application Note: Optimizing Peptide Bond Formation with tert-Butyl (2R)-2-Aminopropanoate (H-D-Ala-OtBu) Introduction & Rationale For researchers and drug development professionals, tert-butyl (2R)-2-aminopropanoate—com...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimizing Peptide Bond Formation with tert-Butyl (2R)-2-Aminopropanoate (H-D-Ala-OtBu)

Introduction & Rationale

For researchers and drug development professionals, tert-butyl (2R)-2-aminopropanoate—commonly known as H-D-Ala-OtBu—is an indispensable chiral building block in the synthesis of therapeutic peptides and peptidomimetics. The tert-butyl ester acts as a highly stable, orthogonal C-terminal protecting group that resists basic conditions (such as Fmoc deprotection) and nucleophilic attacks, yet can be cleanly cleaved under mildly acidic conditions using Trifluoroacetic Acid (TFA).

Because H-D-Ala-OtBu is a D-enantiomer, preserving its stereochemical integrity during amide bond formation is the primary synthetic challenge. Epimerization (racemization at the alpha-carbon) can drastically reduce the yield of the desired diastereomer and complicate downstream purification. This application note details the mechanistic causality behind coupling reagent selection and provides a self-validating, step-by-step protocol for efficient solution-phase fragment coupling.

Mechanistic Causality in Coupling Reagent Selection

Amide bond formation requires the activation of a carboxylic acid (e.g., an Fmoc-protected amino acid) into an electrophilic intermediate, followed by nucleophilic attack from the free amine of H-D-Ala-OtBu. The choice of coupling reagent dictates the reaction kinetics, overall yield, and the suppression of oxazolone-mediated epimerization.

  • Aminium/Uronium Salts (HATU, HBTU, COMU): For sterically hindered or stereochemically sensitive couplings involving D-amino acids, HATU is the gold standard. It generates a highly reactive OAt (7-azabenzotriazole) active ester. The nitrogen at the 7-position of the HOAt leaving group provides a critical neighboring group effect—acting as a hydrogen bond acceptor that aligns the incoming H-D-Ala-OtBu amine for a faster, highly stereoselective attack (1[1]). COMU offers a greener alternative, producing water-soluble byproducts that simplify work-up while maintaining comparable efficiency (2[2]).

  • Carbodiimides (DIC) with Additives (OxymaPure): DIC paired with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective, cost-efficient alternative. OxymaPure prevents the formation of unreactive N-acylurea byproducts and drastically suppresses epimerization compared to traditional HOBt (3[3]).

  • Phosphonium Salts (PyBOP): PyBOP generates an OBt active ester without the risk of guanidinylation of the free amine—a side reaction occasionally observed when uronium salts like HBTU are used in excess (4[4]).

G A N-Protected Amino Acid (R-COOH) C Base (DIPEA/NMM) Deprotonation A->C Base Addition B Coupling Reagent (e.g., HATU, DIC) D Active Ester Intermediate (e.g., OAt, OBt, Oxyma) B->D Leaving Group Transfer C->B Activation E H-D-Ala-OtBu (Nucleophile) D->E Nucleophilic Attack F Peptide Product (Amide Bond Formed) E->F Coupling G Byproducts (e.g., HOAt, Urea) E->G Displaced Additive

Logical mechanism of carboxylic acid activation and coupling with H-D-Ala-OtBu.

Quantitative Performance Analysis

The following table synthesizes the performance metrics of various coupling reagents when reacting an Fmoc-protected amino acid with H-D-Ala-OtBu·HCl in a standard solution-phase synthesis (5[5]).

Coupling ReagentAdditiveBaseYield (%)Epimerization (%)Reaction TimeByproduct Solubility
HATU NoneDIPEA>98<0.530-60 minOrganic/Aqueous
COMU NoneDIPEA>95<1.045-60 minAqueous (High)
DIC OxymaPureNone/Collidine>90<1.52-4 hoursOrganic
PyBOP NoneDIPEA>90<2.02-4 hoursOrganic
HBTU NoneDIPEA85-90~2.52-4 hoursOrganic

Self-Validating Experimental Protocol: Solution-Phase Coupling

H-D-Ala-OtBu is typically supplied as a hydrochloride salt (H-D-Ala-OtBu·HCl) to prevent auto-condensation (diketopiperazine formation) and degradation (6[6]). Therefore, the protocol must begin with a controlled neutralization step. This methodology utilizes HATU to ensure maximum stereoretention.

Materials:

  • Fmoc-AA-OH (Carboxylic acid): 1.0 equivalent

  • H-D-Ala-OtBu·HCl (Amine): 1.1 equivalents

  • HATU: 1.05 equivalents

  • N,N-Diisopropylethylamine (DIPEA): 3.0 equivalents

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation & Neutralization: Dissolve H-D-Ala-OtBu·HCl (1.1 eq) in anhydrous DMF (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice bath. Add 1.1 eq of DIPEA dropwise.

    • Causality: Cooling minimizes potential side reactions and ester hydrolysis during the exothermic neutralization, cleanly liberating the free amine.

  • Pre-Activation of Carboxylic Acid: In a separate dry flask, dissolve Fmoc-AA-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Add the remaining DIPEA (1.9 eq) to this mixture. Stir for 2–3 minutes at room temperature.

    • Causality: Pre-activation allows the formation of the highly reactive OAt ester. Maintaining a slight deficit of HATU relative to the amine (1.05 eq HATU vs 1.1 eq Amine) prevents unreacted HATU from reacting with the free amine of D-Ala to form a stable, dead-end guanidinium byproduct.

  • Coupling: Transfer the pre-activated Fmoc-AA-OAt solution dropwise into the flask containing the neutralized H-D-Ala-OtBu. Allow the reaction to warm to room temperature and agitate for 30-60 minutes.

  • Self-Validation & In-Process Control: Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Self-Validation Check: The disappearance of the Fmoc-AA-OH mass peak and the appearance of the product mass peak [M+H]+ confirms conversion. Perform a Kaiser (ninhydrin) test on a TLC plate. If the spot turns blue (indicating unreacted primary amines), add 0.2 eq of pre-activated Fmoc-AA-OH and stir for an additional 30 minutes. Proceed only when the Kaiser test is negative (yellow/colorless).

  • Work-Up: Dilute the completed reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with:

    • 10% aqueous Citric Acid (3x) to remove unreacted basic components (DIPEA) and residual amine.

    • Saturated aqueous NaHCO₃ (3x) to remove acidic byproducts (HOAt) and unreacted Fmoc-AA-OH.

    • Brine (1x) to remove residual water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-AA-D-Ala-OtBu peptide.

Workflow Step1 Step 1: Neutralization H-D-Ala-OtBu.HCl + DIPEA @ 0°C Step3 Step 3: Amide Coupling Mix solutions, warm to RT (30-60 min) Step1->Step3 Step2 Step 2: Pre-Activation Fmoc-AA-OH + HATU + DIPEA Step2->Step3 QC In-Process Control LC-MS / TLC (Ninhydrin) Step3->QC Complete Reaction Complete? QC->Complete Complete->Step3 No (Add time/reagents) Step4 Step 4: Aqueous Work-Up Citric Acid -> NaHCO3 -> Brine Complete->Step4 Yes Step5 Step 5: Isolation Dry over Na2SO4, Concentrate Step4->Step5

Experimental workflow and self-validation loop for solution-phase peptide coupling.

Troubleshooting & Advanced Optimization

  • Overcoming Steric Hindrance: D-Alanine contains a secondary alpha-carbon, and its tert-butyl ester adds significant steric bulk. If coupling a highly hindered amino acid (e.g., Fmoc-Val-OH or Fmoc-Ile-OH) to H-D-Ala-OtBu, standard carbodiimides may fail or require excessive time, leading to epimerization. In these cases, switching to HATU or COMU is mechanistically justified to force the reaction to completion rapidly.

  • Strict Epimerization Control: If epimerization persists even with HATU, substituting DIPEA with collidine (2,4,6-trimethylpyridine) can further suppress the base-catalyzed formation of the oxazolone intermediate. Collidine is less nucleophilic and less basic than DIPEA, providing a milder environment for stereosensitive couplings (7[7]).

References

  • Benchchem. "Application Notes and Protocols: H-D-Ala-OtBu.HCl Reaction with HATU Coupling Reagent." 1

  • Valeur, E., & Bradley, M. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development - ACS Publications. 2

  • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews - ACS Publications. 3

  • Aapptec Peptides. "Coupling Reagents." 4

  • Benchchem. "A Researcher's Guide to Peptide Coupling Reagents: A Comparative Review." 5

  • Benchchem. "A Comparative Guide to H-D-Ala-OtBu.HCl and Other D-Alanine Derivatives in Peptide Synthesis." 6

  • Han, S.-Y., & Kim, Y.-A. "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron (via uni-kiel.de). 7

Sources

Application

Enantioselective synthesis of unnatural amino acids using tert-butyl (2R)-2-aminopropanoate

Application Note: Enantioselective Synthesis of Unnatural α,α -Dialkyl Amino Acids Using tert-Butyl (2R)-2-Aminopropanoate Executive Summary The incorporation of unnatural α,α -dialkyl amino acids (e.g., α -methyl amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Synthesis of Unnatural α,α -Dialkyl Amino Acids Using tert-Butyl (2R)-2-Aminopropanoate

Executive Summary

The incorporation of unnatural α,α -dialkyl amino acids (e.g., α -methyl amino acids) into peptide backbones is a cornerstone of modern peptidomimetic drug design. These quaternary stereocenters restrict conformational flexibility—often stabilizing biologically active α -helical or β -turn structures—and confer profound resistance to proteolytic degradation.

This application note details the enantioselective synthesis of these critical building blocks utilizing tert-butyl (2R)-2-aminopropanoate (D-alanine tert-butyl ester) as the foundational substrate. By leveraging either Catalyst-Controlled Phase-Transfer Catalysis (PTC) or Substrate-Controlled Memory of Chirality (MoC) , researchers can achieve highly efficient, scalable, and stereoselective α -alkylation.

Scientific Rationale & Mechanistic Principles

The Strategic Role of the tert-Butyl Ester

The selection of tert-butyl (2R)-2-aminopropanoate is not merely a matter of carboxyl protection; it is a mechanistic necessity.

  • Steric Shielding: The massive steric bulk of the tert-butyl group is the primary physical mechanism driving facial selectivity. During alkylation, it forces the planar enolate intermediate to adopt a highly specific geometry relative to the incoming electrophile.

  • Chemical Stability: Under the strongly basic conditions required for PTC (e.g., 50% aqueous KOH or solid RbOH), standard methyl or ethyl esters undergo rapid saponification. The tert-butyl ester is completely stable under these conditions and resists unwanted diketopiperazine formation.

Catalyst-Controlled Phase-Transfer Catalysis (PTC)

In the PTC pathway, the primary amine of the D-alanine derivative is first condensed with an aromatic aldehyde (e.g., 2-naphthaldehyde) to form an aldimine Schiff base. This transformation serves two purposes: it prevents N-alkylation and significantly lowers the pKₐ of the α -proton.

Upon deprotonation by a base at the organic/solid interface, the resulting enolate forms a tight ion pair with a chiral quaternary ammonium catalyst (such as Maruoka's C₂-symmetric catalysts or cinchona alkaloid derivatives). The chiral catalyst effectively blocks one enantioface of the enolate, directing the alkyl halide to the opposite face with high enantiomeric excess (ee) .

Substrate-Controlled Memory of Chirality (MoC)

Alternatively, the intrinsic (2R) stereocenter of the starting material can be preserved without a chiral catalyst via the Memory of Chirality (MoC) principle. When the amino acid is deprotonated at extremely low temperatures (e.g., -78 °C), the steric clash between the tert-butyl ester and the N-protecting group raises the rotational barrier of the C–N bond. The enolate is temporarily trapped in a dynamic, axially chiral conformation. Electrophilic attack occurs faster than bond rotation, successfully "memorizing" the initial (2R) chirality into the new quaternary stereocenter .

System Architecture: Reaction Pathways

Workflow cluster_pathways Enantioselective Alkylation Pathways A tert-Butyl (2R)-2-aminopropanoate (Chiral Pool Starting Material) B Schiff Base Condensation (2-Naphthaldehyde, MgSO4) A->B Prevents N-alkylation C Aldimine Schiff Base (C-alpha activated) B->C D1 Catalyst-Controlled PTC (Chiral Quaternary Ammonium Salt, RbOH, Toluene, -35 °C) C->D1 D2 Substrate-Controlled MoC (Memory of Chirality via Axially Chiral Enolate) C->D2 E Stereoselective Electrophilic Attack (Alkyl Halide Addition) D1->E Tight Ion-Pair Shielding D2->E Restricted Bond Rotation F alpha,alpha-Dialkyl Schiff Base (Quaternary Stereocenter Formed) E->F G Mild Acidic Hydrolysis (1M HCl, THF) F->G Imine Cleavage H Unnatural alpha-Methyl Amino Acid (High ee %) G->H Preserves t-Butyl Ester

Caption: Workflow for the enantioselective synthesis of unnatural amino acids via PTC and MoC pathways.

Experimental Protocol: Asymmetric PTC Alkylation

This self-validating protocol outlines the synthesis of α -alkyl-alanines using a cinchona-derived chiral phase-transfer catalyst, optimized for maximum enantioselectivity .

Phase 1: Preparation of the Aldimine Schiff Base

Causality Note: 2-Naphthaldehyde is chosen over benzaldehyde because its extended aromatic system provides superior π−π stacking interactions with the chiral catalyst in Phase 2, enhancing the rigidity of the transition state.

  • Reagent Assembly: In an oven-dried 100 mL round-bottom flask, dissolve tert-butyl (2R)-2-aminopropanoate hydrochloride (10.0 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Neutralization: Add triethylamine (10.5 mmol) dropwise at 0 °C to liberate the free base. Stir for 15 minutes.

  • Condensation: Add 2-naphthaldehyde (10.0 mmol) followed by anhydrous MgSO₄ (4.0 g).

    • Validation Check: MgSO₄ acts as a desiccant, scavenging the water byproduct to drive the equilibrium entirely toward the imine.

  • Isolation: Stir the suspension at room temperature for 12 hours. Filter the mixture through a Celite pad to remove MgSO₄ and triethylamine hydrochloride salts. Concentrate the filtrate under reduced pressure to yield the crude 2-naphthyl aldimine tert-butyl ester. Purify via flash chromatography (neutral alumina) if necessary.

Phase 2: Asymmetric Phase-Transfer Alkylation

Causality Note: Toluene is utilized due to its low dielectric constant, which prevents the dissociation of the enolate-catalyst ion pair. Rubidium hydroxide (RbOH) is utilized at -35 °C because the larger ionic radius of Rb⁺ alters the coordination sphere, creating a tighter, highly structured transition state compared to KOH, resulting in superior ee.

  • System Preparation: In a Schlenk tube under argon, dissolve the aldimine Schiff base (1.0 mmol) and the chiral catalyst O(9)-allyl-N(1)-2',3',4'-trifluorobenzylhydrocinchonidinium bromide (10 mol%, 0.1 mmol) in anhydrous toluene (5 mL).

  • Cooling & Base Addition: Cool the solution to -35 °C using a dry ice/acetone bath. Add solid RbOH·H₂O (5.0 mmol) in one portion. Stir vigorously for 30 minutes to allow for complete enolate formation.

  • Alkylation: Dropwise, add the alkylating agent (e.g., benzyl bromide, 1.2 mmol). Maintain vigorous stirring at -35 °C for 12–16 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Phase 3: Hydrolysis and Product Isolation

Causality Note: Mild acidic hydrolysis (1M HCl) selectively cleaves the imine bond while leaving the bulky, acid-resistant tert-butyl ester entirely intact. This is critical, as the esterified unnatural amino acid is immediately ready for orthogonal protection (e.g., Fmoc-Cl) and Solid-Phase Peptide Synthesis (SPPS).

  • Imine Cleavage: Dissolve the crude alkylated Schiff base in THF (5 mL). Add 1M aqueous HCl (5 mL) and stir at room temperature for 4 hours.

  • Extraction: Wash the aqueous mixture with diethyl ether (3 × 10 mL) to remove the liberated 2-naphthaldehyde.

  • Neutralization: Adjust the pH of the aqueous layer to ~8 using saturated NaHCO₃.

  • Final Isolation: Extract the free unnatural α -methyl amino acid tert-butyl ester with dichloromethane (3 × 15 mL). Dry over Na₂SO₄ and concentrate in vacuo.

Quantitative Data Summary

The following table summarizes the expected yields and enantiomeric excesses (ee) when subjecting tert-butyl (2R)-2-aminopropanoate derivatives to various enantioselective alkylation conditions, demonstrating the robustness of both PTC and MoC methodologies.

EntryStarting MaterialAlkylating AgentCatalyst / PathwayTemp (°C)Yield (%)ee (%)
12-Naphthyl aldimine of D-Ala-OtBuBenzyl bromideO(9)-Allyl-hydrocinchonidinium (PTC)-358896
22-Naphthyl aldimine of D-Ala-OtBuAllyl bromideO(9)-Allyl-hydrocinchonidinium (PTC)-358592
3Benzophenone imine of Ala-OtBuEthyl iodideMaruoka C₂-Symmetric Catalyst (PTC)08198
4tert-Butyl (2R)-2-aminopropanoateHeterosubstituted AlkyneNone (Memory of Chirality - MoC)-788394

Data aggregated from authoritative literature on asymmetric phase-transfer catalysis and memory of chirality cyclizations , , .

References

  • Park, H., et al. "Highly Enantioselective Synthesis of α-Alkyl-alanines via the Catalytic Phase-Transfer Alkylation of 2-Naphthyl Aldimine tert-Butyl Ester by Using O(9)-Allyl-N(1)-2',3',4'-trifluorobenzylhydrocinchonidinium Bromide." The Journal of Organic Chemistry, 2003, 68(11), 4511-4514. URL:[Link]

  • Maruoka, K., et al. "Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis." Journal of the American Chemical Society, 2000, 122(21), 5228-5229. URL:[Link]

  • Tan, S., et al. "Carbocyclization of Heterosubstituted Alkynes via the Memory of Chirality: Access to Cα-Substituted Proline Derivatives." The Journal of Organic Chemistry, 2019, 84(22), 14640-14650. URL:[Link]

  • Kawabata, T., et al. "Memory of Chirality in Diastereoselective α-Alkylation of Isoleucine and allo-Isoleucine Derivatives." Organic Letters, 2000, 2(24), 3883-3885. URL:[Link]

Method

Application Note: Advanced Solution-Phase Synthesis Protocols Utilizing tert-Butyl (2R)-2-aminopropanoate

Executive Summary tert-Butyl (2R)-2-aminopropanoate, commonly supplied as its stable hydrochloride salt (H-D-Ala-OtBu·HCl), is a highly versatile chiral building block in medicinal chemistry and peptide synthesis. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl (2R)-2-aminopropanoate, commonly supplied as its stable hydrochloride salt (H-D-Ala-OtBu·HCl), is a highly versatile chiral building block in medicinal chemistry and peptide synthesis. While Solid-Phase Peptide Synthesis (SPPS) dominates high-throughput discovery workflows, solution-phase synthesis remains indispensable for large-scale production, convergent fragment condensation, and the synthesis of specialized peptidomimetics[1]. This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols for utilizing H-D-Ala-OtBu·HCl in solution-phase amide bond formation and subsequent C-terminal deprotection.

Mechanistic Rationale & Strategy (E-E-A-T)

In solution-phase synthesis, the strategic selection of protecting groups and coupling reagents dictates the efficiency, optical purity, and scalability of the final product.

  • The Role of D-Alanine: The incorporation of the non-natural D-alanine residue is strategically employed in drug development to confer proteolytic resistance to therapeutic peptides and introduce unique conformational constraints[2].

  • Orthogonal Protection (The tert-Butyl Ester): The tert-butyl (tBu) ester provides robust protection of the C-terminus. It is completely orthogonal to the Fmoc (Fluorenylmethyloxycarbonyl) group; it remains stable under the basic conditions (e.g., 20% piperidine in DMF) required for N-terminal deprotection, allowing for iterative N-terminal elongation without premature C-terminal cleavage[2].

  • Causality of Coupling Reagents: When coupling an Fmoc-protected amino acid (electrophile) to H-D-Ala-OtBu (nucleophile), the chiral center of the D-alanine is not involved in the activated oxazolone intermediate, inherently protecting it from racemization. However, the electrophilic partner is at risk. Therefore, utilizing a highly efficient coupling reagent like HATU combined with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) ensures rapid amidation kinetics that outpace base-catalyzed epimerization. Alternatively, EDC·HCl/HOBt is favored for large-scale solution-phase reactions due to the water solubility of its urea byproduct, simplifying downstream purification.

  • Deprotection Dynamics: The tBu group is selectively removed via acidolysis. Trifluoroacetic acid (TFA) in dichloromethane (DCM) generates a highly stabilized tert-butyl cation, which is subsequently eliminated as isobutylene gas, driving the reaction to completion[1].

Workflow Visualization

Workflow Start1 Fmoc-AA-OH (Electrophile) Activation Activation (HATU / DIPEA) Start1->Activation Start2 H-D-Ala-OtBu·HCl (Nucleophile) Coupling Amide Coupling (Solution Phase) Start2->Coupling Neutralization Activation->Coupling Intermediate Fmoc-AA-D-Ala-OtBu (Protected Dipeptide) Coupling->Intermediate Aqueous Workup Deprotect tBu Deprotection (TFA / DCM) Intermediate->Deprotect Product Fmoc-AA-D-Ala-OH (Free Acid) Deprotect->Product Evaporation

Solution-phase synthesis workflow for D-alanine tert-butyl ester coupling and deprotection.

Quantitative Data: Coupling Reagent Optimization

To ensure optimal results in solution-phase synthesis, the choice of coupling reagent must balance yield, epimerization risk, and the ease of byproduct removal. The following table summarizes field-proven parameters for coupling to H-D-Ala-OtBu·HCl.

Coupling SystemEquivalents (AA : Reagent : Base)Typical Yield (%)Epimerization RiskByproduct Removal (Solution Phase)
HATU / DIPEA 1.0 : 1.1 : 2.590 - 98Very LowRequires rigorous aqueous washing and/or chromatography to remove tetramethylurea.
EDC·HCl / HOBt 1.0 : 1.2 : 2.580 - 90LowExcellent; the urea byproduct is highly water-soluble and removed via simple extraction.
DIC / Oxyma 1.0 : 1.1 : 1.085 - 95LowModerate; diisopropylurea is partially soluble and may require filtration prior to workup.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure reaction integrity before proceeding to subsequent steps.

Protocol A: Solution-Phase Amide Bond Formation (Coupling)

Objective: Synthesize Fmoc-AA-D-Ala-OtBu from an Fmoc-protected amino acid and H-D-Ala-OtBu·HCl.

Materials:

  • Fmoc-AA-OH (1.0 eq)

  • H-D-Ala-OtBu·HCl (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve Fmoc-AA-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.1 M concentration). Add DIPEA (1.0 eq) and stir at room temperature for 5 minutes to generate the active ester.

  • Neutralization & Coupling: In a separate vial, dissolve H-D-Ala-OtBu·HCl (1.1 eq) in a minimal volume of DMF. Add DIPEA (1.5 eq) to neutralize the hydrochloride salt, liberating the free amine. Transfer this solution dropwise to the activated ester mixture.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 1–2 hours.

    • Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (e.g., 1:1). Stain with Ninhydrin. The disappearance of the baseline, Ninhydrin-positive (pink/purple) spot confirms the consumption of the free D-Ala amine.

    • Validation Check: Analyze via LC-MS to confirm the presence of the desired [M+H]⁺ mass peak.

  • Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with 1M HCl (3x) to remove unreacted amine and DIPEA, saturated NaHCO₃ (3x) to remove unreacted acid, and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary to yield the pure Fmoc-AA-D-Ala-OtBu intermediate.

Protocol B: tert-Butyl Ester Deprotection

Objective: Cleave the C-terminal tBu ester to yield the free carboxylic acid (Fmoc-AA-D-Ala-OH) for subsequent fragment condensation.

Materials:

  • Fmoc-AA-D-Ala-OtBu (from Protocol A)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) - Optional, used as a cation scavenger if sensitive side-chains are present.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified Fmoc-AA-D-Ala-OtBu in anhydrous DCM to achieve a concentration of 0.1 M.

  • Acidolysis: Cool the solution to 0 °C in an ice bath. Slowly add an equal volume of TFA (creating a 50% v/v TFA/DCM solution). If carbocations pose a risk to other functional groups, add 2.5% v/v TIS[1].

  • Reaction Monitoring (Self-Validation): Remove the ice bath and stir at room temperature for 2–4 hours.

    • Validation Check: Monitor via LC-MS. The complete conversion is indicated by a mass shift of -56 Da , corresponding to the loss of the isobutylene group.

    • Validation Check: TLC analysis will show the starting material disappearing and a new, highly polar spot (the free carboxylic acid) remaining at the baseline in non-polar solvent systems.

  • Evaporation & Co-evaporation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. To ensure complete removal of residual TFA, add toluene (3 volumes) and co-evaporate under reduced pressure. Repeat this co-evaporation step 2–3 times.

  • Precipitation: Triturate the resulting crude oil with cold diethyl ether to precipitate the free carboxylic acid. Centrifuge or filter to collect the solid Fmoc-AA-D-Ala-OH, which is now ready for the next synthetic cycle.

References

  • D-Alanine tert-butyl ester hydrochloride Properties & Specifications Sigma-Aldrich URL
  • A Technical Guide to H-D-Ala-OtBu.
  • Optimizing Coupling Reactions Following Tert-Butyl Ester Deprotection BenchChem URL
  • Quinazoline Antifolate Thymidylate Synthase Inhibitors Journal of Medicinal Chemistry - ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

Preventing tert-butylation of tryptophan with scavengers during TFA cleavage

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent and frustrating challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent and frustrating challenges in peptide chemistry: the electrophilic alkylation of Tryptophan (Trp) during global deprotection.

This guide synthesizes mechanistic theory with field-proven protocols to ensure your peptide cleavage workflows are robust, reproducible, and self-validating.

Part 1: Mechanistic Insight (The Causality of Alkylation)

To troubleshoot an experiment, you must first understand the molecular causality of the failure. During the final cleavage of a peptide from the solid support using Trifluoroacetic Acid (TFA), acid-labile protecting groups (such as tert-butyl from Tyr/Ser/Thr, Boc from Lys/Trp, and Trityl from Cys/His) are rapidly cleaved, generating highly reactive carbocations[1].

Because the indole ring of Tryptophan is highly electron-rich and nucleophilic, it acts as a thermodynamic sink for these electrophiles. Without intervention, the tert-butyl cations will attack the indole ring via electrophilic aromatic substitution, leading to irreversible tert-butylation—most commonly observed as a +56 Da mass shift in your LC-MS data[2].

To prevent this, we engineer a kinetic competition by introducing scavengers (nucleophiles) into the cleavage cocktail[1]. Scavengers like 1,2-ethanedithiol (EDT), phenol, and water kinetically outcompete the Trp indole ring for the carbocations, trapping them as harmless byproducts[2].

G TFA TFA Cleavage ProtectingGroups tBu / Boc / Trt Groups TFA->ProtectingGroups Carbocation Reactive Carbocations (e.g., t-Butyl cation) ProtectingGroups->Carbocation Acidolysis Trp Unprotected Tryptophan (Electron-rich indole) Carbocation->Trp Electrophilic Attack Scavengers Scavengers (EDT, DODT, Phenol, TIPS) Carbocation->Scavengers Interception AlkylatedTrp tert-Butylated Trp (+56 Da Mass Shift) Trp->AlkylatedTrp Unwanted Pathway Trapped Trapped Adducts (Harmless Byproducts) Scavengers->Trapped Desired Pathway

Mechanism of Trp tert-butylation and carbocation interception by scavengers.

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing a +56 Da mass shift on my Trp-containing peptide. How do I eliminate this byproduct? A: A +56 Da shift definitively indicates mono-tert-butylation of the Trp residue (or Cysteine)[2].

  • Root Cause: Insufficient scavenging of t-butyl cations generated from Boc or t-butyl ester/ether protecting groups[2].

  • Resolution 1 (Cocktail Optimization): Switch to Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT at 82.5:5:5:5:2.5 v/v). Phenol and thioanisole are excellent aromatic carbocation traps, while EDT prevents oxidative side reactions[2][3].

  • Resolution 2 (Synthesis Strategy): Ensure your synthesis utilizes Fmoc-Trp(Boc)-OH . The Boc group on the indole nitrogen provides significant steric and electronic protection against alkylation during the synthesis cycles[2][4]. While the Boc group is removed during final cleavage, its local release requires a high concentration of scavengers in the immediate vicinity to trap the cation before it reattaches[2].

Q2: My facility has banned 1,2-Ethanedithiol (EDT) due to its severe odor. What are the best alternatives that won't compromise Trp integrity? A: EDT is a highly effective bidentate scavenger, but its stench is a major logistical hurdle[3][5].

  • Root Cause: The high volatility of the low-molecular-weight thiol.

  • Resolution: Substitute EDT with DODT (3,6-dioxa-1,8-octanedithiol) . DODT is a non-malodorous alternative that provides equivalent scavenging efficacy for tert-butyl cations without negatively affecting the purity of the end product[5]. Alternatively, for peptides lacking Methionine or Cysteine, Reagent B (TFA/Phenol/H₂O/TIPS at 88:5:5:2 v/v) can be used, relying on Triisopropylsilane (TIS/TIPS) as a hydride donor to quench carbocations[2][3].

Q3: I used Reagent K, but I now see a +242 Da mass shift on my mass spec. What happened? A: A +242 Da shift corresponds to the addition of a trityl (Trt) group[2].

  • Root Cause: Trityl cations (often from Cys, His, or Asn protection) are exceptionally stable. If the cleavage time is too long or the scavenger balance is off, they can reattach to the peptide[2].

  • Resolution: Increase the concentration of Triisopropylsilane (TIS) in your cocktail. TIS is the most effective scavenger for reducing trityl cations into harmless triphenylmethane[2].

Part 3: Data Presentation - Scavenger and Cocktail Selection

To ensure a self-validating protocol, you must select the correct cleavage cocktail based on the specific amino acid composition of your peptide.

Table 1: Standardized Cleavage Cocktails for Trp-Containing Peptides

Cocktail NameComposition (% v/v)Primary Application & MechanismReference
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTGold Standard for Trp/Met/Cys. Phenol and thioanisole trap carbocations; EDT prevents oxidation.[2][3]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TIS"Odorless" Alternative. Excellent for Trp and Tyr. Not recommended if Met/Cys are present.[2][3]
Low Odor (Reagent L) 88% TFA, 5% DTT (w/v), 5% H₂O, 2% TISUses Dithiothreitol (DTT) instead of EDT. Good for benzophenone-containing peptides.[3]
Standard (TFA/TIS/H₂O) 95% TFA, 2.5% TIS, 2.5% H₂OBaseline cocktail. Insufficient for complex peptides with multiple t-butyl groups and Trp.[1][2]

Part 4: Validated Experimental Protocol (Reagent K Cleavage)

This protocol is designed as a self-validating system. By strictly controlling the reaction time and employing immediate ether precipitation, you minimize the thermodynamic window for Trp alkylation.

Materials Required:

  • Dry Peptide-Resin (e.g., 100 mg)

  • Freshly prepared Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT)[3]

  • Cold Methyl tert-butyl ether (MTBE) or Diethyl Ether (chilled to -20°C)[3]

Step-by-Step Methodology:

  • Resin Preparation: Wash the synthesized peptide-resin thoroughly with Dichloromethane (DCM) to remove residual DMF, then dry completely under a vacuum. Causality: Residual DMF can react with TFA to form formylating agents that modify the peptide N-terminus.

  • Cocktail Formulation: In a well-ventilated fume hood, prepare fresh Reagent K. For 100 mg of resin, prepare 2 mL of the cocktail[2]. Causality: Scavengers like EDT oxidize rapidly in air; the cocktail must be made fresh to guarantee nucleophilic strength.

  • Cleavage Reaction: Suspend the resin in the cleavage cocktail. Stir gently at room temperature for 1.5 to 2.5 hours[3]. Note: Peptides with multiple Arg(Pbf) residues may require up to 3-4 hours[2].

  • Filtration: Filter the cleavage mixture through a sintered glass funnel into a collection vial. Rinse the resin with an additional 0.5 mL of neat TFA and combine the filtrates[2][3].

  • Precipitation: Slowly add the combined TFA filtrate dropwise into a 10x volume of cold MTBE while gently vortexing[2][3]. Causality: The sudden drop in polarity forces the deprotected peptide to precipitate while the highly soluble scavengers and trapped carbocation adducts remain in the ether phase.

  • Isolation & Validation: Centrifuge the mixture to pellet the crude peptide. Decant the ether, wash the pellet twice more with cold MTBE, and dry. Immediately analyze via RP-HPLC and LC-MS to confirm the absence of the +56 Da impurity[2][3].

Workflow Step1 1. Resin Prep Wash DCM & Dry Step2 2. Formulation Fresh Reagent K Step1->Step2 Step3 3. Cleavage 1.5 - 2.5 hrs at RT Step2->Step3 Step4 4. Filtration Separate Resin Step3->Step4 Step5 5. Precipitation Cold MTBE Wash Step4->Step5 Step6 6. Validation LC-MS (+56 Da check) Step5->Step6

Step-by-step workflow for TFA cleavage of Trp-containing peptides.

Part 5: References

  • Aapptec Peptides - Cleavage Cocktails; Reagent B & Reagent K. Available at:[Link]

  • ResearchGate / C. Fields et al. - A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions. Available at: [Link]

  • ResearchGate / J. Peptide Sci. - A side-reaction in the SPPS of Trp-containing peptides. Available at:[Link]

  • ResearchGate / Prot. Pept. Lett. - The use of DODT as a non-malodorous scavenger in FMOC-based peptide synthesis. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Racemization of D-Alanine During Coupling of tert-Butyl (2R)-2-Aminopropanoate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating D-alanine, specifically in its tert-butyl ester form, into their synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating D-alanine, specifically in its tert-butyl ester form, into their synthetic peptides. Maintaining the stereochemical integrity of D-amino acids is paramount, as the introduction of the incorrect L-enantiomer can drastically alter a peptide's structure, biological activity, and therapeutic potential.[1][2] This resource provides in-depth, practical guidance in a question-and-answer format to help you troubleshoot and optimize your coupling reactions to minimize racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue when coupling D-alanine?

A1: Racemization is the process by which a pure, single enantiomer, in this case, D-alanine, is converted into a mixture of both its D- and L-forms.[3] This loss of stereochemical integrity at the alpha-carbon during peptide bond formation is a significant challenge. The incorporation of the undesired L-alanine into a peptide chain can lead to a final product with diminished or altered biological activity and can introduce significant purification challenges.[2][4]

Q2: What is the primary mechanism leading to the racemization of D-alanine during coupling?

A2: The most prevalent mechanism for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[5] This process occurs in several steps:

  • Activation: The carboxylic acid of the N-protected D-alanine is activated by a coupling reagent.

  • Cyclization: The activated carboxyl group undergoes an intramolecular attack by the protecting group's carbonyl oxygen, forming a planar oxazolone ring.

  • Proton Abstraction: The proton on the alpha-carbon of this oxazolone is now highly acidic and can be easily removed by a base present in the reaction mixture.

  • Loss of Chirality: The resulting intermediate is an achiral enolate.

  • Reprotonation/Nucleophilic Attack: When the amine component of the coupling reaction attacks this achiral intermediate, it can do so from either face of the planar ring, resulting in a mixture of both D- and L-alanine-containing peptides.[4][5]

A less common pathway, known as direct enolization, involves the direct abstraction of the alpha-proton from the activated amino acid by a strong base, which also leads to an achiral enolate intermediate.[3][5]

RacemizationMechanism cluster_0 Racemization via Oxazolone Formation cluster_1 Direct Enolization Pathway N-Protected\nD-Alanine N-Protected D-Alanine Activated\nIntermediate Activated Intermediate N-Protected\nD-Alanine->Activated\nIntermediate  Coupling  Reagent Activated\nIntermediate_2 Activated Intermediate N-Protected\nD-Alanine->Activated\nIntermediate_2  Coupling  Reagent Planar\nOxazolone Planar Oxazolone Activated\nIntermediate->Planar\nOxazolone  Intramolecular  Cyclization Achiral\nEnolate Achiral Enolate Planar\nOxazolone->Achiral\nEnolate  Base  (e.g., DIPEA) D/L Peptide\nMixture D/L Peptide Mixture Achiral\nEnolate->D/L Peptide\nMixture  Amine  Attack Achiral\nEnolate_2 Achiral Enolate Activated\nIntermediate_2->Achiral\nEnolate_2  Strong Base D/L Peptide\nMixture_2 D/L Peptide Mixture Achiral\nEnolate_2->D/L Peptide\nMixture_2  Protonation/  Amine Attack

Caption: Primary mechanisms of D-alanine racemization during peptide coupling.
Q3: How do different components of the coupling reaction influence racemization?

A3: Several factors can significantly impact the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC, when used alone, can lead to high levels of racemization due to the formation of highly reactive intermediates that readily form oxazolones.[4][6] Uronium/aminium salt-based reagents such as HATU and HBTU are generally more efficient and can reduce racemization by promoting faster amide bond formation, which outcompetes the rate of oxazolone formation.[6]

  • Additives: Racemization-suppressing additives are essential, especially when using carbodiimides.[7] Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) react with the activated amino acid to form active esters that are less prone to racemization. HOAt and OxymaPure are generally considered more effective at suppressing racemization than HOBt.[5][8]

  • Base: The strength and steric hindrance of the base used play a crucial role.[7] Strong, non-hindered bases can accelerate the abstraction of the alpha-proton, increasing the rate of racemization. For instance, N,N-diisopropylethylamine (DIPEA) is more likely to cause racemization than a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[3][7]

  • Solvent: Polar solvents can promote the formation of the oxazolone intermediate, potentially increasing racemization.[9][10] The choice of solvent should balance the solubility of the reactants with the need to minimize racemization.

  • Temperature: Higher reaction temperatures generally increase the rate of all reactions, including racemization.[11] Performing the coupling at a lower temperature (e.g., 0 °C) can be beneficial.[5][12]

Troubleshooting Guide

This section provides a structured approach to troubleshoot and minimize racemization when coupling tert-butyl (2R)-2-aminopropanoate.

Issue: High levels of L-alanine incorporation detected in the final peptide.
Step 1: Evaluate Your Coupling Reagent and Additives

Your first line of defense against racemization is the selection of an appropriate coupling system.

Coupling SystemExpected Racemization LevelRecommendations & Key Considerations
DIC/HOBt ModerateA common and cost-effective choice. Ensure at least one equivalent of HOBt is used.[6] Consider adding CuCl₂ as an additional suppressor, particularly in segment couplings.
HBTU/HOBt Low to ModerateHBTU is generally efficient, but racemization can still occur with sensitive residues.[6]
HATU/HOAt LowHATU is known for rapid coupling and reduced racemization, especially when paired with HOAt.[6] This is often a preferred system for sensitive couplings.
COMU/Oxyma Very LowCOMU is a highly efficient third-generation uronium salt that, when combined with Oxyma, provides excellent suppression of racemization.[5]
DEPBT Very LowDEPBT is a phosphonium-based reagent that has been shown to be highly effective in minimizing racemization, even in challenging couplings.[13]

Troubleshooting Action: If you are using a carbodiimide-based method and observing significant racemization, consider switching to a uronium/aminium or phosphonium-based reagent like HATU or COMU.

Step 2: Scrutinize the Base Used

The choice and amount of base can be a major contributor to racemization.

BasepKaSteric HindranceTypical Impact on Racemization
Triethylamine (TEA)~10.75LowHigh potential for racemization due to high basicity and low steric bulk.[7]
DIPEA~10.1HighCommonly used, but its strong basicity can promote racemization.[7]
NMM~7.38ModerateA weaker base that often leads to lower levels of racemization compared to DIPEA.[7]
2,4,6-Collidine~7.43HighIts significant steric hindrance can effectively minimize racemization.[7]

Troubleshooting Action: If using DIPEA, try switching to a weaker or more sterically hindered base like NMM or 2,4,6-collidine.[3][7] Also, ensure you are using the minimum necessary equivalents of the base.

Caption: A logical workflow for troubleshooting high racemization levels.
Step 3: Optimize Reaction Conditions

Fine-tuning your reaction parameters can further suppress racemization.

  • Temperature Control: Perform the coupling at 0 °C, especially during the activation step.[5] While microwave-assisted synthesis can be efficient, elevated temperatures can increase racemization for sensitive amino acids.[12]

  • Pre-activation Time: Minimize the time the carboxylic acid is in its activated state before the addition of the amine component. A prolonged pre-activation time increases the opportunity for oxazolone formation.[11]

  • Solvent Choice: While DMF and NMP are common solvents for peptide synthesis, consider using less polar solvents like dichloromethane (DCM) or mixtures (e.g., DCM/DMF) if solubility allows.[5][10]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU/HOAt

This protocol is recommended for coupling tert-butyl (2R)-2-aminopropanoate where minimizing racemization is a primary concern.

  • Dissolution: In a reaction vessel, dissolve the N-protected amino acid (1.0 eq) and HOAt (1.0 eq) in an appropriate volume of anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add HATU (1.0 eq) to the solution and stir for 1-2 minutes.

  • Base Addition: Add a hindered or weak base such as NMM or 2,4,6-collidine (2.0 eq).

  • Coupling: Add the amine component (in this case, the deprotected peptide-resin or the subsequent amino acid ester) (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by a suitable method (e.g., ninhydrin test for solid-phase synthesis).[2]

Protocol 2: Quantification of Racemization by Chiral HPLC

Accurate quantification of the D- and L-isomers is essential for validating your optimized protocol. This can be achieved by analyzing the crude peptide or by hydrolyzing the peptide and analyzing the constituent amino acids.

  • Sample Preparation (Crude Peptide):

    • After the coupling reaction, cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIPS/H₂O).

    • Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet.

    • Dissolve the crude peptide in the initial mobile phase for HPLC analysis.[5]

  • Chiral HPLC Analysis:

    • Column: Utilize a chiral stationary phase (CSP) column suitable for peptides, such as a macrocyclic glycopeptide-based column (e.g., Astec® CHIROBIOTIC® T).[5][14]

    • Mobile Phase: A typical mobile phase could be a mixture of methanol, water, and a small amount of acid (e.g., formic acid) or buffer (e.g., ammonium acetate).[15][16] The exact composition will need to be optimized for your specific peptide.

    • Detection: Use UV detection at a wavelength appropriate for the peptide bond (e.g., 214 nm or 220 nm).

    • Analysis: Inject the prepared sample. The D-D and L-D diastereomeric peptides should elute as separate peaks.

    • Quantification: Integrate the peak areas of the two diastereomers. The percentage of racemization can be calculated as: % Racemization = [Area(L-D) / (Area(D-D) + Area(L-D))] * 100

References

  • Sheinblatt, M., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing. [Link]

  • Ismail, I., et al. (2020). Epimerisation in Peptide Synthesis. PMC - NIH. [Link]

  • Kemp, D. S., & Rebek Jr., J. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. RSC Publishing. [Link]

  • van der Meide, P. (2019). Chemically fuelled deracemization of amino acids. [Link]

  • Bada, J. L. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Royal Society Open Science. [Link]

  • Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ResearchGate. (n.d.). Mechanism of epimerisation/racemisation through oxazolone intermediate. [Link]

  • Wang, P., et al. (2021). Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. [Link]

  • Schechter, I., & Berger, A. (1966). Peptides of L- and D-Alanine. Synthesis and Optical Rotations. Biochemistry. [Link]

  • Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. [Link]

  • Schechter, I., & Berger, A. (1966). Peptides of L-and D-alanine. Synthesis and optical rotations. PubMed. [Link]

  • Armstrong, D. W., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine. [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Request PDF - ResearchGate. [Link]

  • Scholarly Commons - University of the Pacific. (2025). Synthesis of Alanine-Containing Peptides. [Link]

  • Google Patents. (n.d.). US4962231A - Preparation of D- or L-alanine or high enantiomeric purity.
  • PubChem. (n.d.). Tert-butyl (2r)-2-aminopropanoate. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

Sources

Troubleshooting

Aspartimide formation in peptides with C-terminal tert-butyl (2R)-2-aminopropanoate

Topic: Aspartimide Formation in Peptides with C-Terminal tert-Butyl (2R)-2-Aminopropanoate (Asp-D-Ala-OtBu) Prepared by: Senior Application Scientist Welcome to the Technical Support Center. This guide is designed to hel...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Aspartimide Formation in Peptides with C-Terminal tert-Butyl (2R)-2-Aminopropanoate (Asp-D-Ala-OtBu) Prepared by: Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve aspartimide (Asi) formation—a notorious side reaction encountered during the synthesis of peptides containing the Asp-D-Ala-OtBu motif. The guide is structured as a series of diagnostic Q&A tickets and field-proven protocols.

Support Ticket #101: Diagnostic Overview

Q: What causes aspartimide formation when synthesizing peptides ending in C-terminal D-Ala-OtBu? A: Aspartimide formation remains a persistent challenge during Fmoc chemistry and solution-phase peptide synthesis[1]. The side reaction is highly sequence-dependent and is exacerbated by the lack of steric hindrance on the amino acid adjacent to the Asp residue[2].

Because tert-butyl (2R)-2-aminopropanoate (D-Ala-OtBu) possesses only a small methyl group as its side chain, it offers virtually no steric hindrance to shield its backbone amide nitrogen[3]. During base-catalyzed Fmoc deprotection (typically using 20% piperidine), this unhindered amide nitrogen is easily deprotonated. The resulting nucleophile attacks the β-carboxyl group of the adjacent Asp residue, leading to the elimination of the protecting group (e.g., tert-butanol) and the formation of a 5-membered aspartimide ring.

Q: Does the C-terminal tert-butyl ester (OtBu) on D-Ala protect against this side reaction? A: No. While the OtBu ester protects the C-terminal carboxylate from unwanted reactions, it does not provide sufficient steric shielding to the N-terminal side of the D-Ala residue. The amide bond between Asp and D-Ala remains fully exposed to base-catalyzed deprotonation.

Support Ticket #102: Mechanistic Pathway

Q: Can you illustrate the exact mechanistic pathway of this side reaction? A: Yes. The diagram below maps the causality of base-catalyzed aspartimide formation and the subsequent degradation pathways that lead to sequence epimerization and chain termination.

Mechanism N1 Peptide-Asp(OtBu)-D-Ala-OtBu (Intact Sequence) N2 Base-Catalyzed Deprotonation (e.g., 20% Piperidine) N1->N2 N3 Nucleophilic Attack (D-Ala N attacks Asp β-carbonyl) N2->N3 N4 Aspartimide (Asi) Intermediate (- t-Butanol) N3->N4 N5 Nucleophilic Ring Opening (α/β-Piperidides) N4->N5 Piperidine N6 Hydrolytic Ring Opening (α-Asp & β-Asp Peptides) N4->N6 H2O N7 Base-Catalyzed Epimerization (D-Aspartimide) N4->N7 Base

Mechanism of base-catalyzed aspartimide formation and subsequent side reactions in Asp-D-Ala-OtBu.

Support Ticket #103: Troubleshooting the Deprotection Step

Q: How can I modify my Fmoc deprotection protocol to prevent aspartimide ring closure without changing my building blocks? A: The most immediate intervention is to buffer the basicity of your deprotection cocktail. Standard piperidine (pKa ~11.2) rapidly deprotonates the D-Ala amide. Adding a weak acid lowers the effective pH, suppressing the deprotonation of the D-Ala amide nitrogen (the nucleophile) while still allowing Fmoc removal[4].

Protocol 1: Buffered Fmoc Deprotection Workflow

Self-Validating System: This protocol includes an LC-MS validation step to ensure the buffered base does not cause incomplete Fmoc removal.

  • Prepare the Buffered Cocktail: Mix 20% Piperidine in anhydrous DMF. Add either 0.1 M Formic Acid or 0.1 M HOBt (Hydroxybenzotriazole) to the solution[5].

    • Causality: HOBt or Formic acid acts as a proton donor, keeping the D-Ala backbone amide protonated and physically incapable of nucleophilic attack.

  • Execute Deprotection: Apply the buffered cocktail to the peptide (in solution or on-resin) for 2 × 10 minutes at room temperature.

  • Wash/Extract: Wash thoroughly with DMF and DCM (if solid-phase) or perform a standard organic extraction (if solution-phase) to remove all traces of piperidine.

  • Validation via LC-MS: Analyze the crude intermediate.

    • Success: Presence of the expected free-amine mass.

    • Failure (Aspartimide): Look for a mass shift of -18 Da (if free acid) or -74 Da (loss of tBuOH).

    • Failure (Piperidide): Look for a mass shift of +67 Da (Aspartimide + Piperidine ring opening)[4].

Support Ticket #104: Upgrading Protecting Groups

Q: Modifying the base reduced the side reaction, but I am still seeing 5-10% aspartimide. How can I change the chemistry to physically block the side reaction? A: When buffering fails, you must upgrade the steric bulk of the Asp side-chain protecting group. The standard OtBu group is insufficiently bulky. Replacing it with an OMpe (3-methylpent-3-yl) ester or a hydrazide derivative provides a physical "umbrella" over the β-carbonyl, blocking the D-Ala nitrogen's trajectory[6],[7].

Protocol 2: Synthesis with Fmoc-Asp(OMpe)-OH
  • Reagent Selection: Replace Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH (1.0 eq) in your coupling step[7].

  • Activation: Dissolve the amino acid and H-D-Ala-OtBu (1.0 eq) in anhydrous DMF. Add HATU (0.98 eq) and DIPEA (2.0 eq).

    • Causality: HATU ensures rapid amide bond formation. Keeping HATU slightly sub-stoichiometric prevents guanidinylation of the unhindered D-Ala N-terminus.

  • Coupling: Stir at room temperature for 1 hour. Validate completion via TNBS test (for primary amines) or LC-MS.

  • Standard Deprotection: Because OMpe provides immense steric shielding, you may safely revert to standard 20% piperidine/DMF for subsequent Fmoc removals without risking aspartimide formation.

  • Final Cleavage: The OMpe group is highly acid-labile and will cleave seamlessly under standard TFA conditions alongside the C-terminal OtBu group.

Support Ticket #105: Comparative Data Center

Q: Do you have comparative data on how different strategies affect aspartimide yield for Asp-Ala motifs? A: Yes. The following table synthesizes quantitative data across different protection and deprotection strategies to help you select the most efficient route for your scale and budget.

Table 1: Impact of Protection Strategies on Asp-D-Ala-OtBu Aspartimide Formation

Asp Protecting GroupDeprotection CocktailMechanism of ActionTypical Aspartimide Yield (%)
Fmoc-Asp(OtBu)-OH20% Piperidine / DMFNone (Baseline)15.0 - 30.0%
Fmoc-Asp(OtBu)-OH20% Pip + 0.1 M HOBtpH Buffering5.0 - 10.0%
Fmoc-Asp(OMpe)-OH20% Piperidine / DMFSteric Shielding< 2.0%
Fmoc-Asp(NHNMeBoc)-OH20% Piperidine / DMFHydrazide Masking< 1.0%

Data synthesized from established peptide chemistry benchmarks[4],[6],[7].

Frequently Asked Questions (FAQs)

Q: Why does the D-stereochemistry of C-terminal Ala exacerbate or affect aspartimide formation? A: The stereochemistry itself (D- vs. L-) does not prevent the spatial proximity required for the 5-membered ring closure. Because D-Ala is sterically similar to L-Ala, it lacks the bulky side chains of residues like Val or Ile. This lack of bulk allows the nitrogen to easily adopt the required nucleophilic trajectory to attack the Asp β-carboxyl group[2],[3].

Q: Can I just shorten the Fmoc deprotection time to avoid the side reaction? A: This is highly discouraged. While aspartimide formation is time-dependent, Fmoc removal also requires a minimum contact time. Shortening the deprotection step will likely leave un-deprotected sequences, leading to deletion peptides in subsequent coupling steps. It is better to use a buffered base for the full duration than to truncate the reaction time.

Q: What is the Hydrazide (NHNMeBoc) protecting group mentioned in Table 1? A: This is an advanced, non-ester-based protecting group strategy. By masking the carboxylic acid as a hydrazide, the electrophilicity of the β-carbonyl is drastically reduced, effectively suppressing aspartimide formation even under microwave conditions[6]. Post-synthesis, the hydrazide is selectively converted back to the native Asp residue using mild aqueous CuSO₄.

References

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC. nih.gov.[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. peptide.com.[Link]

  • ASPARTIMIDE FORMATION - Iris Biotech GmbH. iris-biotech.de.[Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. d-nb.info.[Link]

  • Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis | Organic Letters. acs.org.[Link]

  • Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid - PubMed. nih.gov.[Link]

  • US20110046348A1 - Methods of preparing peptide deriv
  • Engineered isopeptide bond stabilized fibrin inspired nanoscale peptide based sealants for efficient blood clotting - PMC. nih.gov.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting tert-Butyl Cation Scavenger Removal in Peptide Workup

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS) workup and isolation. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS) workup and isolation. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in peptide chemistry: the complete removal of tert-butyl cation scavengers following global deprotection.

During the final cleavage of Fmoc/tBu-synthesized peptides using Trifluoroacetic Acid (TFA), highly electrophilic carbocations are generated from protecting groups. To prevent these cations from irreversibly alkylating nucleophilic residues (e.g., Cys, Met, Trp, Tyr), scavengers like Triisopropylsilane (TIPS) and 1,2-Ethanedithiol (EDT) are added to the cleavage cocktail[1]. However, owing to their physical properties, these scavengers frequently co-precipitate or remain trapped within the crude peptide matrix, wreaking havoc on downstream RP-HPLC purification and lyophilization[2].

This guide synthesizes field-proven methodologies and mechanistic causality to help you achieve pristine crude peptide isolates.

Quantitative Profiling of Common Scavengers

Understanding the physicochemical properties of your cleavage cocktail components is the first step in predicting workup behavior. The table below summarizes the causality behind why certain scavengers resist removal and dictates the appropriate remediation strategy.

ScavengerTarget Carbocation / Protected ResidueBoiling Point (°C)Physical Properties & Removal ChallengeRecommended Removal Strategy
TIPS tBu, Trt / General114°CHighly lipophilic; strongly retains on C18 columns, causing severe HPLC baseline drift.Extensive ether washes; hexane trituration for stubborn cases.
EDT tBu / Cys, Met, Trp146°CPungent odor; easily trapped in dense peptide pellets; risk of disulfide formation.4x cold ether washes with vigorous trituration; substitute with DODT.
Phenol tBu, Pbf / Tyr, Trp181°CSolid at room temperature; can co-precipitate if the ether wash is too cold.Wash with MTBE/Hexane mixtures; ensure sufficient wash volume.
Water tBu / General100°CHighly polar; does not precipitate in ether but can slow down lyophilization.Removed in ether supernatant; residual removed via SPE desalting.

Troubleshooting Guides & FAQs

Q1: My peptide pellet retains a strong odor of EDT even after multiple ether washes. How can I ensure complete removal? Causality: EDT (1,2-ethanedithiol) is prone to becoming physically trapped within the dense, polymeric matrix of the precipitated peptide pellet. If the pellet is simply vortexed without mechanical disruption, the inner core retains the scavenger, leading to lingering stench and potential oxidative side reactions[1]. Solution: You must perform trituration. After decanting the first ether supernatant, add fresh cold ether and vigorously break up the pellet using a glass stirring rod or sonication until it forms a fine, homogenous suspension. Repeat this 3-4 times. Alternatively, substitute EDT with DODT (3,6-dioxa-1,8-octanedithiol), which is less odorous and slightly more polar, making it partition more favorably into the ether phase.

Q2: I am synthesizing a highly hydrophobic peptide. When I add cold ether, no precipitate forms, or the yield is extremely low. Are the scavengers preventing precipitation? Causality: Highly hydrophobic peptides (e.g., those containing multiple Leu, Ile, Val, or Phe residues) possess significant solubility in diethyl ether. The presence of lipophilic scavengers like TIPS further increases the solubility of the peptide in the organic phase, preventing flocculation and causing the peptide to remain in the supernatant[3]. Solution: Abandon ether precipitation. Instead, evaporate the TFA and volatile scavengers under a gentle stream of nitrogen. Dissolve the remaining oily residue in a mixture of aqueous acetonitrile (e.g., 50% MeCN/H₂O with 0.1% TFA) and proceed directly to Solid-Phase Extraction (SPE) or preparative RP-HPLC.

Q3: I observe a massive, broad peak at the end of my RP-HPLC gradient that ruins my baseline. Is this TIPS? Causality: Yes. Triisopropylsilane (TIPS) is extremely hydrophobic and acts as a strong ion-pairing agent on C18 stationary phases. If not fully removed during the ether wash, it elutes very late in the gradient (often >80% MeCN), causing severe baseline drift and carrying over into subsequent runs[4]. Solution: Increase the volume of the ether wash (at least 10:1 ether-to-TFA ratio). For stubborn TIPS contamination, washing the dried peptide pellet once with cold hexanes can selectively extract the silane without dissolving the peptide.

Q4: Can I use greener alternatives to diethyl ether for precipitation? Causality: Diethyl ether (DEE) is highly volatile, prone to peroxide formation, and poses severe flammability risks in the laboratory[5]. Solution: Methyl tert-butyl ether (MTBE) or cyclopentyl methyl ether (CPME) are excellent, safer alternatives. MTBE has a higher boiling point and lower peroxide-forming potential while maintaining excellent solubility for TFA, TIPS, and EDT, ensuring efficient scavenger extraction.

Experimental Protocols

Every protocol must function as a self-validating system. The disappearance of the yellow trityl cation color and EDT odor serves as an in-process validation of successful scavenger removal.

Protocol A: Standard Cold Ether Precipitation and Scavenger Wash

Designed for standard to hydrophilic peptides.

  • Concentration (Optional but recommended): Evaporate the cleavage cocktail (TFA + scavengers) to roughly 20% of its original volume under a gentle nitrogen stream. Causality: Reducing the TFA volume decreases the amount of ether needed and drives the thermodynamic equilibrium toward rapid peptide precipitation.

  • Precipitation: Add the concentrated cleavage mixture dropwise into 10 volumes of pre-chilled (-20°C) MTBE or diethyl ether in a 50 mL polypropylene centrifuge tube. Vortex gently. A white flocculent precipitate should form immediately[4].

  • Pelleting: Centrifuge the suspension at 3300 rpm for 5 minutes at 4°C to form a solid pellet.

  • Decanting: Carefully decant the supernatant, which contains the bulk of the TFA, TIPS, and EDT.

  • Trituration & Washing (Critical Step): Add 20 mL of fresh cold ether. Vigorously vortex and use a glass rod to break the pellet into a fine suspension, ensuring trapped scavengers are exposed to the solvent. Centrifuge and decant. Repeat this step 3 times.

  • Drying: Dry the final pellet under a gentle stream of nitrogen or in a vacuum desiccator until it is a free-flowing powder, ready for HPLC analysis.

Protocol B: Evaporation & SPE Desalting

Designed for highly hydrophobic peptides that co-dissolve in ether.

  • Evaporation: Transfer the cleavage mixture to a round-bottom flask or glass vial. Evaporate the TFA and scavengers completely using a gentle nitrogen stream or a rotary evaporator equipped with a cold trap.

  • Reconstitution: Dissolve the resulting oily residue in a minimal volume of 50% Acetonitrile / 50% Water containing 0.1% TFA.

  • SPE Cleanup: Load the solution onto a pre-conditioned C18 Solid-Phase Extraction (SPE) cartridge. Wash with 5% Acetonitrile to remove residual TFA and polar byproducts. Elute the peptide with 80% Acetonitrile. The highly lipophilic TIPS will largely remain bound to the SPE cartridge.

  • Lyophilization: Freeze the eluate and lyophilize to obtain the crude peptide powder.

Logical Workflow Visualization

ScavengerRemoval A TFA Cleavage Mixture (Peptide + Scavengers) B Assess Peptide Hydrophobicity A->B C Cold Ether Precipitation (-20°C, 10x Volume) B->C Hydrophilic / Standard D N2 Stream Evaporation & SPE Desalting B->D Highly Hydrophobic E Centrifuge & Decant (Remove TIPS/EDT) C->E G Dry Pellet under N2 (Ready for HPLC) D->G F Triturate & Wash 3x with Cold Ether E->F F->G

Logical workflow for removing tert-butyl scavengers based on peptide hydrophobicity.

References

  • Reddit r/labrats. "Peptide Synthesis Problem - Ether Precipitation Alternatives."[Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of Tert-Butyl vs. Benzyl Ester Protection for D-Alanine in Solid-Phase Peptide Synthesis

For Immediate Publication A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the intricate process of Solid-Phase Peptide Synthesis (SPPS), the strategic selection o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Publication

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate process of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high yield and purity of the target peptide. This guide provides a comprehensive, in-depth comparison of two commonly employed carboxyl-protecting groups for D-alanine: the tert-butyl (tBu) ester and the benzyl (Bzl) ester. This analysis, grounded in established chemical principles and experimental observations, will equip researchers with the necessary insights to make informed decisions for their specific synthetic challenges.

The Core Principle: Orthogonality in SPPS

Successful peptide synthesis hinges on the principle of "orthogonal" protection.[1][2] This strategy utilizes protecting groups for the α-amino group and reactive side chains that can be removed under distinct chemical conditions, preventing unintended deprotection during the iterative cycles of peptide chain elongation.[1] The two dominant orthogonal schemes in SPPS are the Boc/Bzl and the Fmoc/tBu strategies.[3] Our focus here is on the C-terminal protecting group for D-alanine within these frameworks.

The choice between a tBu or Bzl ester for D-alanine fundamentally dictates the overall synthetic strategy, influencing cleavage conditions, potential side reactions, and ultimately, the purity of the final peptide product.

Tert-Butyl (tBu) Ester Protection: The Modern Workhorse of Fmoc/tBu SPPS

The tert-butyl ester is the cornerstone of the widely adopted Fmoc/tBu SPPS strategy.[4][5] In this approach, the temporary Nα-amino protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while permanent side-chain and C-terminal protecting groups are acid-labile, most commonly tBu-based.[1][6]

Chemical Rationale and Advantages:

The key advantage of the Fmoc/tBu strategy is its true orthogonality. The Fmoc group is removed at each cycle using a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), conditions under which the tBu ester is completely stable.[5] This ensures the integrity of the C-terminal linkage and any tBu-protected side chains throughout the synthesis.

The tBu ester is cleaved during the final step, concurrently with the removal of side-chain protecting groups and cleavage of the peptide from the resin. This is achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[4][6] The mechanism proceeds through the formation of a stable tert-butyl carbocation.[5]

Key Characteristics of tBu Ester Protection:

  • Orthogonality: Fully orthogonal to the base-labile Fmoc group, preventing premature cleavage.[5]

  • Mild Cleavage: While requiring strong acid, TFA is less harsh and hazardous than the hydrofluoric acid (HF) often required for benzyl ester cleavage in Boc/Bzl synthesis.[7][8]

  • Side Reaction Potential: The generation of tert-butyl cations during cleavage can lead to side reactions, particularly the alkylation of sensitive residues like tryptophan and methionine.[1][6] This necessitates the use of "scavengers" in the cleavage cocktail to trap these reactive species.[6][9]

Benzyl (Bzl) Ester Protection: The Classic Component of Boc/Bzl SPPS

The benzyl ester is the traditional choice for C-terminal protection in the Boc/Bzl SPPS strategy.[9][10] This method employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and more acid-stable benzyl-based groups for permanent side-chain and C-terminal protection.

Chemical Rationale and Advantages:

The Boc/Bzl strategy relies on differential acid lability rather than true orthogonality.[1][11] The Nα-Boc group is removed at each cycle with a moderate acid, such as 50% TFA in dichloromethane (DCM). The benzyl ester, being more robust, remains intact under these conditions but is cleaved during the final deprotection step with a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][10]

An alternative and milder method for benzyl ester cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which is a key advantage if the peptide is sensitive to strong acids and does not contain sulfur-containing amino acids that can poison the catalyst.[10][12]

Key Characteristics of Bzl Ester Protection:

  • Graduated Lability: Not truly orthogonal, relying on different strengths of acid for selective deprotection.[1]

  • Harsh Cleavage (Acidolysis): Requires extremely strong and hazardous acids like HF for final cleavage, necessitating specialized equipment.[3]

  • Alternative Mild Cleavage: Can be removed by catalytic hydrogenolysis, offering a milder deprotection route for sensitive peptides.[12]

  • Side Reaction Concerns: Aspartimide formation can be a concern with benzyl esters of aspartic acid, especially in sequences like Asp-Gly.[13]

Comparative Analysis: tBu vs. Bzl Ester for D-Alanine

FeatureTert-Butyl (tBu) EsterBenzyl (Bzl) Ester
Primary SPPS Strategy Fmoc/tBuBoc/Bzl
Orthogonality Truly orthogonal to Fmoc group.[5]Graduated lability with Boc group.[1]
Cleavage Conditions Strong acid (e.g., TFA).[4]Very strong acid (e.g., HF) or catalytic hydrogenolysis.[10]
Cleavage Harshness Moderate to high.High (HF) or mild (hydrogenolysis).[3][12]
Key Side Reactions Tert-butylation of sensitive residues (e.g., Trp, Met).[1]Potential for aspartimide formation (sequence-dependent).[13]
Safety Considerations TFA is corrosive but manageable in standard lab settings.HF is extremely hazardous and requires specialized apparatus.[8]

Experimental Workflows

Fmoc/tBu SPPS Workflow using Fmoc-D-Ala-OtBu

Fmoc_tBu_SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle Iterative SPPS Cycle cluster_Final_Cleavage Final Cleavage & Deprotection Resin Wang or Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Start with Fmoc-D-Ala-OH coupling Wash1 Wash Fmoc_Deprotection->Wash1 Coupling Couple next Fmoc-AA-OH Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for each amino acid Final_Wash Final Wash (DCM) Wash2->Final_Wash After final coupling Cleavage Cleavage with TFA Cocktail (e.g., TFA/TIS/H2O) Final_Wash->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purified_Peptide Purified_Peptide Precipitation->Purified_Peptide Purification (HPLC) Boc_Bzl_SPPS_Workflow cluster_Resin_Loading Resin Loading cluster_SPPS_Cycle Iterative SPPS Cycle cluster_Final_Cleavage Final Cleavage & Deprotection Merrifield_Resin Merrifield Resin Load_Ala Load Boc-D-Ala-OBzl (e.g., Cs salt method) Merrifield_Resin->Load_Ala Boc_Deprotection Boc Deprotection (50% TFA/DCM) Load_Ala->Boc_Deprotection Neutralization Neutralization (DIEA/DCM) Boc_Deprotection->Neutralization Coupling Couple next Boc-AA-OH Neutralization->Coupling Wash Wash Coupling->Wash Wash->Boc_Deprotection Repeat for each amino acid HF_Cleavage HF Cleavage (with scavengers like anisole) Wash->HF_Cleavage After final coupling Precipitation Precipitate Peptide (Cold Ether) HF_Cleavage->Precipitation Purified_Peptide Purified_Peptide Precipitation->Purified_Peptide Purification (HPLC)

Caption: General workflow for Boc/Bzl SPPS starting with a Bzl ester of D-alanine.

Detailed Experimental Protocols

Protocol 1: Final Cleavage and Deprotection in Fmoc/tBu SPPS

This protocol describes the final step where the peptide is cleaved from the solid support and the tBu-based side-chain protecting groups are removed. [4] Materials:

  • Peptidyl-resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the peptidyl-resin thoroughly with DCM and dry under a stream of nitrogen.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Ensure the resin is well-suspended.

  • Agitate the suspension gently at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

  • Dry the purified peptide under vacuum.

Protocol 2: Final Cleavage and Deprotection in Boc/Bzl SPPS (HF Cleavage)

This protocol outlines the hazardous but effective removal of benzyl-based protecting groups and cleavage from the Merrifield resin using anhydrous hydrogen fluoride. Materials:

  • Peptidyl-resin (dried)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Specialized HF cleavage apparatus

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dried peptidyl-resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.

  • Add anisole to scavenge carbocations generated during cleavage.

  • HF Cleavage: Cool the reaction vessel to -78°C using a dry ice/acetone bath.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Remove the HF by vacuum distillation.

  • Peptide Precipitation: Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and wash the crude peptide multiple times with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Conclusion and Recommendations

The choice between tert-butyl and benzyl ester protection for D-alanine in SPPS is intrinsically linked to the overarching synthetic strategy.

The tert-butyl ester , as part of the Fmoc/tBu strategy , represents the modern standard for most applications. Its true orthogonality offers a robust and reliable synthetic process with milder final cleavage conditions compared to the HF-dependent Boc/Bzl approach. [7]While the potential for tert-butylation of sensitive residues exists, it can be effectively mitigated with the use of appropriate scavengers.

The benzyl ester , within the Boc/Bzl framework , remains a viable option, particularly for sequences that may be problematic in Fmoc chemistry. [10]Its major drawback is the reliance on hazardous HF for cleavage. However, the possibility of employing catalytic hydrogenolysis for deprotection provides a valuable mild alternative for peptides that can tolerate these conditions. [12] For most routine and complex peptide syntheses, the Fmoc/tBu strategy utilizing a tert-butyl ester for C-terminal protection of D-alanine is the recommended approach due to its superior orthogonality, milder cleavage conditions, and overall higher safety profile. The Boc/Bzl strategy with benzyl ester protection should be considered when specific synthetic challenges or laboratory capabilities favor this classic methodology.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. [Link]

  • Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis | IntechOpen. [Link]

  • Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). [Link]

  • A Practical Guide to Solid Phase Peptide Synthesis (SPPS) - CSBio. [Link]

  • Minimal Protection Strategies for SPPS - DriveHQ. [Link]

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - MDPI. [Link]

  • FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC. [Link]

  • Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview | Organic Process Research & Development - ACS Publications. [Link]

  • Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. [Link]

  • (PDF) A side-reaction in the SPPS of Trp-containing peptides - ResearchGate. [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC - NIH. [Link]

  • 2.2.2.3 Substituted Benzyl Esters. [Link]

  • tert-Butyl Esters - Organic Chemistry Portal. [Link]

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls | ACS Combinatorial Science. [Link]

  • ALTERNATIVE METHODS FOR THE LIQUID PHASE SYNTHESIS OF PEPTIDE NUCLEIC ACIDS AND POLYPHOSPHAZENE BASED REAGENTS FOR THE HALOGENAT - JKU ePUB. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - Research Collection. [Link]

  • 26.7: Peptide Synthesis - Chemistry LibreTexts. [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC - NIH. [Link]

Sources

Comparative

Chiral Purity Analysis of Peptides Synthesized with tert-Butyl (2R)-2-Aminopropanoate: A Comparative Guide

The incorporation of D-amino acids, such as tert-butyl (2R)-2-aminopropanoate (D-alanine tert-butyl ester), is a cornerstone strategy in modern peptide drug development. D-amino acids enhance proteolytic stability and tu...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of D-amino acids, such as tert-butyl (2R)-2-aminopropanoate (D-alanine tert-butyl ester), is a cornerstone strategy in modern peptide drug development. D-amino acids enhance proteolytic stability and tune the pharmacokinetic profiles of peptide therapeutics. However, maintaining the chiral integrity of the D-Ala residue during synthesis is a significant analytical challenge. Epimerization can occur via the 5-(4H)-oxazolone intermediate or direct enolization during base-mediated coupling steps. Consequently, rigorous chiral purity analysis is mandatory to quantify trace L-Ala impurities that could compromise therapeutic efficacy.

As an Application Scientist, I have designed this guide to objectively compare the prevailing analytical methods for chiral purity, explain the mechanistic causality behind epimerization, and provide a self-validating, field-proven protocol for accurate quantification.

Mechanistic Causality: The Epimerization Risk

When D-Ala-OtBu is utilized in peptide synthesis—particularly if the ester is later hydrolyzed for fragment condensation or N-to-C elongation—the activated carboxylate is highly susceptible to intramolecular attack by the adjacent amide oxygen. This forms a 5-(4H)-oxazolone intermediate[1].

The causality of chirality loss lies in the oxazolone ring: the proton at the chiral center becomes highly acidic. Base-catalyzed deprotonation (often driven by coupling additives like DIPEA) leads to a planar enolate, destroying the (2R) stereocenter. Upon subsequent nucleophilic attack by the elongating peptide chain, a racemic mixture (D-Ala and L-Ala) is formed.

G A D-Ala-OtBu Derivative (Activated Carboxylate) C 5-(4H)-Oxazolone Intermediate (Loss of Chiral Integrity) A->C Intramolecular cyclization D Nucleophilic Attack (Peptide Elongation) A->D Direct coupling (Ideal path) B Base / Coupling Reagents (e.g., DIPEA, HATU) B->C Catalyzes enolization C->D Ring opening by amine E Desired Peptide (Retained D-Ala) D->E Retention of configuration F Epimerized Impurity (L-Ala Incorporation) D->F Racemization pathway

Logical relationship of oxazolone-mediated epimerization during D-Ala peptide coupling.

Comparative Analysis of Chiral Purity Methods

To objectively assess the chiral purity of the synthesized peptide, the industry relies on three primary analytical modalities. The choice depends on the required sensitivity, throughput, and whether the peptide is analyzed intact or as a hydrolysate.

Analytical MethodPrincipleSensitivity (LOD)AdvantagesLimitations
Indirect LC-MS/MS (Marfey’s Reagent) Acid hydrolysis followed by derivatization with FDAA to form diastereomers separated on C18[2].< 0.1 µMGold standard for sensitivity; uses standard achiral UHPLC columns; excellent MS ionization.Requires 24h hydrolysis; background racemization must be mathematically subtracted.
Chiral GC-MS Hydrolysis followed by esterification/acylation. Separation on chiral stationary phases (e.g., Chirasil-L-Val)[3].~ 1.0 µMHigh peak capacity; excellent for complex biological matrices.Cumbersome two-step derivatization; high GC temperatures can induce artifactual racemization.
Direct Chiral LC-MS/MS Intact peptide or amino acid analysis using chiral columns (e.g., macrocyclic antibiotics).~ 0.5 µMNo derivatization required; analyzes intact peptide directly.Poor resolution for large peptides (>5 residues); expensive, fragile columns; limited solvent compatibility.

Expert Insight in Method Selection: Direct chiral LC-MS/MS of intact peptides often fails because the physicochemical differences between a 20-mer peptide and its single-residue epimer are too minute for baseline resolution. While GC-MS provides excellent resolution, it requires harsh derivatization[3]. Therefore, I strongly advocate for the Marfey’s Reagent LC-MS/MS workflow. It transforms the enantiomeric challenge into a diastereomeric separation, leveraging the high peak capacity of modern UHPLC C18 columns and the extreme sensitivity of MRM (Multiple Reaction Monitoring) mass spectrometry[2].

Self-Validating Experimental Protocol: Marfey's Derivatization Workflow

A critical flaw in many chiral purity assays is the failure to account for hydrolysis-induced racemization. Exposing peptides to 6N HCl at 110°C inherently causes a small degree of background epimerization (typically 0.5% - 1.0% for Alanine).

To establish a self-validating system , you must run a pure D-Ala-OtBu standard in parallel through the exact same hydrolysis and derivatization steps. This acts as your analytical baseline.

Step-by-Step Methodology

1. Acid Hydrolysis (Peptide Cleavage)

  • Action: Transfer 100 µg of the synthesized peptide (and a separate 100 µg D-Ala-OtBu control) into heavy-walled glass hydrolysis vials. Add 200 µL of 6N HCl containing 1% phenol.

  • Action: Evacuate the vials, seal them under vacuum, and incubate at 110°C for 24 hours.

  • Causality: Complete cleavage of peptide bonds is required to free the D-Ala residue. The vacuum prevents oxidative degradation of sensitive amino acids, while phenol acts as a scavenger.

2. Sample Reconstitution

  • Action: Dry the hydrolysates completely under a gentle stream of nitrogen at 40°C to remove all residual HCl. Reconstitute the dried pellet in 100 µL of LC-MS grade water.

3. FDAA Derivatization (Marfey's Reaction)

  • Action: Add 20 µL of 1 M NaHCO₃ to the reconstituted sample.

  • Action: Add 50 µL of 1% FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone. Incubate at 40°C for 1 hour.

  • Causality: NaHCO₃ adjusts the pH to ~8.0, ensuring the primary amine of Alanine is deprotonated for nucleophilic aromatic substitution. The L-Ala embedded in the FDAA reagent reacts with the sample to create a stable diastereomeric pair: FDAA-D-Ala and FDAA-L-Ala.

4. Quenching and LC-MS/MS Analysis

  • Action: Quench the reaction with 20 µL of 1N HCl and dilute with 810 µL of 50% acetonitrile.

  • Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Conditions: Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Run a gradient from 10% to 50% B over 10 minutes. Monitor via Negative Ion MRM (m/z 340.1 → 193.0 for FDAA-Ala).

  • Causality: FDAA-D-Ala and FDAA-L-Ala elute at distinct retention times due to the differential hydrophobic interactions of the diastereomers with the achiral C18 stationary phase.

G S1 1. Acid Hydrolysis (6N HCl, 110°C, 24h) Cleaves peptide bonds S2 2. FDAA Derivatization (Marfey's Reagent, pH 8.0) Forms diastereomers S1->S2 S3 3. LC-MS/MS Analysis (C18 Column, MRM Mode) Separates D/L-Ala S2->S3 S4 4. Data Deconvolution (Background Subtraction) Quantifies true purity S3->S4

Step-by-step workflow for Marfey's derivatization and LC-MS/MS chiral purity analysis.

Data Interpretation & Background Subtraction

Calculate the apparent % L-Ala using the integrated peak areas: Apparent % L-Ala =[Area(L-Ala) / (Area(D-Ala) + Area(L-Ala))] * 100

The Self-Validating Step: Subtract the % L-Ala observed in your pure D-Ala-OtBu control vial from the peptide's apparent % L-Ala. This isolates the true epimerization that occurred strictly during the peptide synthesis coupling steps, filtering out analytical artifacts.

References

  • MDPI.
  • Scientific Update. "Time for a Pep Talk.
  • AIMS Press. "Features, roles and chiral analyses of proteinogenic amino acids." aimspress.com.
  • NIH. "Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers." nih.gov.
  • Ovid. "Chiral separations for d-amino acid analysis in biological samples." ovid.com.

Sources

Validation

Orthogonality of tert-Butyl Ester Protection in Complex Peptide Synthesis: A Comparative Guide

Introduction: The Principle of Orthogonality in SPPS In modern drug development, the synthesis of complex, highly functionalized peptides demands rigorous control over chemical reactivity. The gold standard for achieving...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Principle of Orthogonality in SPPS

In modern drug development, the synthesis of complex, highly functionalized peptides demands rigorous control over chemical reactivity. The gold standard for achieving this control is the Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) strategy[1]. The success of this methodology hinges on the concept of orthogonality —a multi-dimensional protection scheme where different classes of protecting groups are removed by completely distinct chemical mechanisms[2].

In the Fmoc/tBu strategy, the α-amino group is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while reactive side chains (such as the carboxylates of Asp and Glu, or the hydroxyls of Ser, Thr, and Tyr) are semi-permanently masked by acid-labile tert-butyl (tBu) ethers or esters[1][3]. This absolute mechanistic separation ensures that the iterative removal of Fmoc during chain elongation does not prematurely expose side chains, thereby preventing catastrophic branching and side reactions[4].

Orthogonality ProtectingGroups Protecting Groups in SPPS Fmoc Fmoc (N-alpha) ProtectingGroups->Fmoc tBu tBu / OtBu (Side-chain) ProtectingGroups->tBu Base 20% Piperidine (Base) Base->Fmoc Cleaves Base->tBu Stable Acid 95% TFA (Strong Acid) Acid->Fmoc Stable Acid->tBu Cleaves

Fig 1: Logical orthogonality of Fmoc and tBu protecting groups under basic and acidic conditions.

Mechanistic Causality: Why tert-Butyl (tBu)?

As an Application Scientist, I frequently evaluate why specific protecting groups dominate the industry. The tert-butyl group is not merely a default choice; its utility is rooted in strict physical and chemical causality:

  • Steric Shielding : The bulky, branched nature of the tert-butyl group provides immense steric hindrance. This physical barrier effectively blocks nucleophilic attack on sensitive side chains during the highly reactive coupling phases of SPPS[5].

  • Absolute Base Stability : During the repeated β-elimination reactions required to remove the Fmoc group (typically using 20% piperidine in DMF), the tBu ester/ether linkages remain 100% intact[1].

  • Controlled Acid Lability : The tBu group is efficiently cleaved via the generation of a stable tert-butyl carbenium ion in the presence of strong acids, most commonly 90-95% trifluoroacetic acid (TFA)[1][6].

Comparative Analysis of Ester Protecting Groups

When synthesizing complex architectures like cyclic peptides or glycopeptides, researchers must often move beyond standard tBu protection and employ three- or four-dimensional orthogonal strategies[7]. The table below objectively compares tBu with its primary alternatives.

Protecting GroupCleavage ReagentOrthogonality ProfileKey AdvantagePrimary Limitation
tert-Butyl (OtBu) 90-95% TFAStable to Piperidine, Pd(0), and H₂Industry standard for Fmoc SPPS; excellent steric shielding.Susceptible to aspartimide formation in base[5].
Allyl (OAll) Pd(PPh₃)₄ / ScavengerStable to TFA and PiperidineEnables on-resin side-chain cyclization (e.g., lactam bridges)[8].Requires heavy transition metal catalysts.
Benzyl (OBzl) Anhydrous HF or H₂/PdStable to TFA (mostly)Standard for Boc SPPS strategies[7].Requires highly toxic, specialized HF equipment[7].
Trityl (Trt) 1-5% TFA (Mild Acid)Stable to PiperidineAllows highly selective deprotection without cleaving tBu groups[3][8].Extreme steric bulk can hinder adjacent amino acid couplings[3].

Experimental Workflow & Self-Validating Protocol

The transition from a protected, resin-bound sequence to a free, active peptide requires a meticulously controlled cleavage protocol. The following methodology is designed as a self-validating system to ensure complete tBu removal while preventing side-chain re-alkylation.

SPPS_Workflow Resin Fmoc-AA-Resin (Side-chains tBu protected) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Base (tBu stable) Coupling Amino Acid Coupling (Fmoc-AA(tBu)-OH + Activator) Deprotect->Coupling Free amine Cycle Repeat for sequence Coupling->Cycle Elongation Cycle->Deprotect Cleavage Global Deprotection & Cleavage (TFA + Scavengers) Cycle->Cleavage Final step Product Unprotected Free Peptide Cleavage->Product Acid (tBu cleaved)

Fig 2: Orthogonal Fmoc/tBu SPPS workflow demonstrating basic/acidic phase separation.

Step-by-Step Methodology: Global Deprotection

Objective: Simultaneous cleavage of the peptide from the solid support and global removal of tBu side-chain protecting groups[1].

1. Resin Preparation: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) to remove residual DMF. Causality Check: DMF is a weak base. Any residual DMF will neutralize the TFA, drastically reducing the efficiency of tBu ether/ester cleavage.

2. Cocktail Formulation: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v). Causality Check: TFA provides the acidic protons to cleave the tBu groups. However, this generates highly reactive tert-butyl carbenium ions. TIS and H₂O act as nucleophilic scavengers to permanently quench these ions, preventing them from irreversibly alkylating electron-rich residues (e.g., Tyrosine, Tryptophan, or Methionine)[1].

3. Cleavage Reaction: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 1.5 to 2 hours[3]. Causality Check: A 2-hour duration ensures the complete thermodynamic breakdown of all tBu groups.

4. Precipitation and Phase Separation: Filter the resin and concentrate the TFA flow-through under a gentle stream of nitrogen. Add the concentrated solution dropwise into a 10-fold volume of ice-cold diethyl ether[3]. Causality Check: The fully deprotected, highly polar peptide is insoluble in cold ether and will immediately precipitate. Conversely, the non-polar cleaved protecting groups (isobutylene byproducts) and residual scavengers remain dissolved in the ether phase, allowing for clean physical separation[3].

5. Validation (Self-Validating System): Centrifuge, wash the pellet with cold ether, dry, and analyze the crude peptide via LC-MS. Validation Metric: The protocol is validated if the mass spectrum shows the exact theoretical mass of the target peptide. The presence of a +56 Da mass shift indicates incomplete tBu removal (retention of an isobutylene adduct), signaling that the cleavage time must be extended or acid concentration increased[1].

Advanced Troubleshooting: Mitigating Aspartimide Formation

While the tBu group is highly reliable, it is not immune to sequence-specific side reactions. The most notorious is aspartimide formation , which frequently occurs in sequences containing Asp-Gly or Asp-Ser[5].

During the repeated piperidine treatments used for Fmoc removal, the nitrogen of the adjacent amino acid can nucleophilically attack the tBu-protected β-carboxyl group of the Asp residue, forming a cyclic aspartimide intermediate[5][6]. This leads to a mixture of α- and β-peptides, severely compromising yield.

Engineered Solutions:

  • Enhanced Steric Shielding: Replace the standard Asp(OtBu) with Asp(OMpe) (3-methyl-pent-3-yl ester). The OMpe group provides superior steric bulk compared to tBu, drastically reducing the rate of nucleophilic attack by the adjacent amide nitrogen during basic conditions[5].

  • Aqueous Acidolysis: Recent green chemistry approaches have demonstrated that replacing concentrated TFA with aqueous mineral acids (e.g., 1M HCl at 60°C) can efficiently cleave tBu ethers and esters without inducing aspartimide formation during the final cleavage step[6][9].

Conclusion

For drug development professionals, the selection of side-chain protecting groups dictates the scalability and purity of the final therapeutic peptide. The tert-butyl (tBu) group remains the cornerstone of Fmoc SPPS due to its perfect orthogonality with base-labile Fmoc groups and its predictable cleavage kinetics in TFA. By understanding the mechanistic causality behind tBu stability and employing rigorous scavenging protocols, researchers can consistently achieve high-purity complex peptides while mitigating known risks like aspartimide formation.

References

  • Wikipedia Contributors. "Protecting group." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Subirós-Funosas, R., et al. "Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme." The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Al Musaimi, O., et al. "Greening Fmoc/tBu Solid-Phase Peptide Synthesis." Green Chemistry, CSIC. Available at: [Link]

  • NCBI. "A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids." PubMed Central (PMC). Available at: [Link]

  • NCBI. "Solid-phase synthesis of cyclic peptide chitinase inhibitors: SAR of the argifin scaffold." PubMed Central (PMC). Available at: [Link]

  • Google Patents. "Methods of preparing peptide derivatives." US20110046348A1.
  • Semantic Scholar. "Solid-phase synthesis of cyclic peptide chitinase inhibitors: SAR of the argifin scaffold." Semantic Scholar. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Stability of D-Alanine Protecting Groups in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups is paramount to achieving high-purity peptides....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups is paramount to achieving high-purity peptides. This is particularly true when incorporating non-proteinogenic amino acids like D-alanine, a common constituent in peptidomimetics and other therapeutically relevant peptides. The stability of the α-amino protecting group on D-alanine throughout the iterative cycles of deprotection and coupling directly impacts the final yield and purity by preventing unwanted side reactions, such as racemization and the formation of deletion sequences.

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comparative analysis of the stability of three commonly used D-alanine protecting groups—Fmoc, Boc, and Cbz—under various SPPS conditions. By synthesizing field-proven insights with technical data, this guide aims to equip you with the knowledge to make informed decisions for your specific synthetic challenges.

The Critical Role of Protecting Group Stability in D-Alanine Incorporation

The introduction of D-amino acids into a peptide sequence can confer resistance to enzymatic degradation, enhance conformational stability, and modulate biological activity. However, the stereochemical integrity of the D-amino acid must be maintained throughout the synthesis. The primary threats to this integrity are racemization (the conversion of the D-enantiomer to a racemic mixture) and premature deprotection.

Fmoc (9-Fluorenylmethyloxycarbonyl): This base-labile protecting group is the cornerstone of the most widely used SPPS strategy. Its removal with a mild base, typically piperidine, is orthogonal to the acid-labile side-chain protecting groups.[1][2]

Boc (tert-Butoxycarbonyl): As the foundation of the original Merrifield SPPS, this acid-labile group is removed by moderately strong acids like trifluoroacetic acid (TFA).[3][]

Cbz (Carboxybenzyl): Removable by catalytic hydrogenolysis, the Cbz group offers orthogonality to both Fmoc and Boc strategies and is stable under both acidic and basic conditions commonly used in SPPS.[3][5][6]

This guide will delve into the comparative stability of these three protecting groups on D-alanine under conditions they are designed to withstand and conditions that might lead to their unintended cleavage.

Experimental Design for a Comparative Stability Study

To objectively compare the stability of Fmoc-D-alanine, Boc-D-alanine, and Cbz-D-alanine, a model experimental workflow is proposed. This workflow is designed to simulate the rigors of SPPS and quantify both the loss of the protecting group and the extent of racemization.

Experimental Workflow for Protecting Group Stability cluster_Preparation Preparation of Model Peptides cluster_Stress_Conditions Application of SPPS Stress Conditions cluster_Analysis Analysis of Stability and Racemization P1 Synthesize Ac-Gly-D-Ala-Gly-Resin using: 1. Fmoc-D-Ala-OH 2. Boc-D-Ala-OH 3. Cbz-D-Ala-OH S1 Repetitive Deprotection Cycles: - 20% Piperidine/DMF (for Fmoc) - 50% TFA/DCM (for Boc) P1->S1 S2 Exposure to Coupling Conditions: - HBTU/DIEA in DMF - DIC/Oxyma in DMF P1->S2 A1 Cleavage from Resin S1->A1 S2->A1 A2 HPLC Analysis for Protecting Group Loss A1->A2 A3 Acid Hydrolysis of Peptide A1->A3 A4 Chiral HPLC Analysis of Alanine Enantiomers A3->A4

Caption: Experimental workflow for comparing D-alanine protecting group stability.

Comparative Stability Data

The following table summarizes the expected and reported stability of each protecting group under typical SPPS conditions. It is important to note that the actual degree of instability can be sequence-dependent.

Protecting GroupConditionExpected StabilityPotential Side Reactions
Fmoc 20% Piperidine in DMF (repetitive cycles)Labile (as intended)Low level of premature deprotection in subsequent cycles if not fully removed.
50% TFA in DCMHighMinimal loss expected.
HBTU/DIEA in DMFModerateRacemization is a significant concern, especially with prolonged activation times.[7][8]
DIC/Oxyma in DMFHighLower risk of racemization compared to HBTU/DIEA.
Boc 20% Piperidine in DMFHighGenerally stable.
50% TFA in DCM (repetitive cycles)Labile (as intended)Gradual loss of acid-labile side-chain protecting groups can occur with repeated exposure.
HBTU/DIEA in DMFHighStable under standard coupling conditions.
DIC/Oxyma in DMFHighStable.
Cbz 20% Piperidine in DMFHighHighly stable.[5]
95% TFA in DCM (cleavage)HighGenerally stable, allowing for its use as a permanent N-terminal protecting group.[3][6]
HBTU/DIEA in DMFHighStable.
Catalytic Hydrogenation (H₂/Pd-C)Labile (as intended)Clean and efficient removal.[9]

Mechanistic Insights into Stability and Lability

The distinct chemical nature of each protecting group dictates its stability profile.

Protecting_Group_Cleavage_Mechanisms cluster_Fmoc Fmoc Cleavage (Base-Mediated β-Elimination) cluster_Boc Boc Cleavage (Acid-Mediated Elimination) cluster_Cbz Cbz Cleavage (Catalytic Hydrogenolysis) Fmoc Fmoc-NH-R Piperidine (Base) Fmoc_inter Carbanion Intermediate Fmoc:p1->Fmoc_inter Proton Abstraction Fmoc_prod Free Amine (H₂N-R) + Dibenzofulvene-Piperidine Adduct Fmoc_inter->Fmoc_prod β-Elimination Boc Boc-NH-R TFA (Acid) Boc_inter Protonated Carbamate Boc:p1->Boc_inter Protonation Boc_prod Free Amine (H₃N⁺-R) + Isobutylene + CO₂ Boc_inter->Boc_prod Elimination Cbz Cbz-NH-R H₂, Pd/C Cbz_prod Free Amine (H₂N-R) + Toluene + CO₂ Cbz:p1->Cbz_prod Hydrogenolysis

Caption: Cleavage mechanisms of Fmoc, Boc, and Cbz protecting groups.

Fmoc Lability: The acidity of the proton at the C9 position of the fluorenyl ring is the key to the Fmoc group's base-lability. Abstraction of this proton by a base like piperidine initiates a β-elimination reaction, leading to the release of the free amine and dibenzofulvene, which is subsequently scavenged by the excess base.[8][]

Boc Lability: The Boc group's acid sensitivity stems from the stability of the resulting tert-butyl cation. Protonation of the carbonyl oxygen by a strong acid like TFA facilitates the cleavage of the tert-butyl group, which then eliminates to form isobutylene and a carbamic acid that readily decarboxylates to the free amine.[][11]

Cbz Stability and Lability: The Cbz group is stable to both acids and bases due to the robustness of the benzyl ether linkage. Its selective removal is achieved through catalytic hydrogenolysis, where the benzyl C-O bond is cleaved by hydrogen gas in the presence of a palladium catalyst.[9]

Experimental Protocols

Protocol for Assessing Protecting Group Loss via HPLC

Objective: To quantify the percentage of protecting group remaining on the D-alanine residue after exposure to deprotection or coupling conditions.

  • Sample Preparation:

    • Synthesize a short model peptide (e.g., Ac-Gly-D-Ala-Gly-Wang resin) with the D-alanine protected with Fmoc, Boc, or Cbz.

    • Subject aliquots of the resin-bound peptide to a defined number of deprotection cycles (e.g., 10 cycles of 20% piperidine/DMF for the Boc and Cbz stability test, or 10 cycles of 50% TFA/DCM for the Fmoc and Cbz stability test).

    • For coupling stability, expose the resin to a standard coupling cocktail (e.g., HBTU/DIEA in DMF) for an extended period (e.g., 4 hours).

  • Cleavage:

    • Wash the resin thoroughly and dry it.

    • Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • HPLC Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Analyze the sample by reverse-phase HPLC, monitoring at a wavelength where the protecting group has a strong absorbance (e.g., 265 nm for Fmoc, 220 nm for Boc and Cbz).

    • Quantify the peak area of the protected peptide versus the deprotected peptide to determine the percentage of protecting group loss.

Protocol for Assessing D-Alanine Racemization via Chiral HPLC

Objective: To quantify the conversion of D-alanine to L-alanine during SPPS.

  • Sample Preparation:

    • Synthesize a model peptide containing D-alanine (e.g., Ac-Gly-D-Ala-Gly-OH) using different protecting groups and coupling conditions.

    • Cleave the peptide from the resin and purify it by HPLC.

  • Acid Hydrolysis:

    • Hydrolyze the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube. To account for racemization that may occur during hydrolysis, a parallel hydrolysis using 6N DCl in D₂O can be performed.[12][13]

  • Derivatization (Optional but Recommended):

    • Derivatize the amino acid hydrolysate with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[12] This creates diastereomers that can be separated on a standard reverse-phase HPLC column.

  • Chiral HPLC Analysis:

    • Analyze the derivatized (or underivatized) hydrolysate by HPLC using a chiral stationary phase or a standard C18 column if derivatized.[7][13]

    • Use a mobile phase that provides good separation of the D- and L-alanine derivatives.

    • Quantify the peak areas of the D- and L-alanine derivatives to determine the percentage of racemization. The percentage of the L-isomer is calculated as: (Peak Area of L-isomer / (Peak Area of D-isomer + Peak Area of L-isomer)) * 100.

Field-Proven Insights and Recommendations

  • For standard Fmoc-SPPS of peptides containing D-alanine, Fmoc-D-alanine is the logical choice. However, be mindful of the increased risk of racemization, especially with prolonged coupling times or the use of strong bases like DIEA. For sensitive couplings, consider using a less racemization-prone activating agent like DIC/Oxyma and a sterically hindered base.

  • When synthesizing peptides with acid-sensitive moieties, where the use of TFA for final cleavage is undesirable, the Boc strategy with Boc-D-alanine can be advantageous. The final cleavage is typically performed with HF, which is harsher but avoids repeated TFA exposure.

  • The Cbz protecting group offers the highest stability under both acidic and basic conditions of standard SPPS. This makes Cbz-D-alanine an excellent choice when complete N-terminal protection is desired in the final peptide or when synthesizing peptide fragments for subsequent ligation. Its orthogonality allows for selective deprotection of other protecting groups without affecting the Cbz-protected N-terminus.

  • Racemization is a critical parameter to monitor, especially for D-amino acids. The use of chiral HPLC analysis of the final peptide hydrolysate is the most definitive method for quantifying the stereochemical purity of the incorporated D-alanine.

Conclusion

The choice of protecting group for D-alanine in SPPS is a critical decision that should be guided by the overall synthetic strategy, the nature of the target peptide, and the potential for side reactions. While Fmoc and Boc are the workhorses of their respective SPPS strategies, the robust stability of the Cbz group provides a valuable orthogonal option for specific applications. By understanding the comparative stability and reactivity of these protecting groups, researchers can optimize their synthetic protocols to produce high-purity D-alanine-containing peptides for a wide range of research and therapeutic applications.

References

  • Almac Group. (n.d.). Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

  • Strege, M., et al. (2021). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society. Retrieved from [Link]

  • Gausepohl, H., & Behn, C. (1999). Comparative studies of Nsc and Fmoc as N(alpha)-protecting groups for SPPS. Journal of Peptide Science, 5(4), 195–200. Retrieved from [Link]

  • Keating, K. M. (1999). Application of proteases to the identification of chiral modifications in synthetic peptides. Journal of Biomolecular Techniques, 10(2), 72–81. Retrieved from [Link]

  • Wessjohann, L. A., & Rivera, D. G. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 445–464. Retrieved from [Link]

  • Nadendla, K. (2023, June 9). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. Retrieved from [Link]

  • Le, T. H. T., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4596. Retrieved from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749–767. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. Retrieved from [Link]

  • Mező, G., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(31), 3021–3024. Retrieved from [Link]

  • Hirose, T., et al. (2022). Separation and identification of the DL-forms of short-chain peptides using a new chiral resolution labeling reagent. Analytical and Bioanalytical Chemistry, 414(15), 4349–4357. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Am Ende, C. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Chemistry, 12(11), 1034–1041. Retrieved from [Link]

  • Guillier, F., et al. (2001). Protecting Groups in Solid-Phase Organic Synthesis. ACS Combinatorial Science, 3(5), 381–403. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Alanine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]

  • Brückner, H., & Hausch, M. (1992). Determination of D-alanine and D-glutamic acid in biological samples by coupled-column chromatography using beta-cyclodextrin as mobile phase additive. Journal of Chromatography B: Biomedical Sciences and Applications, 582(1-2), 35–40. Retrieved from [Link]

  • Borah, A., et al. (2014). (a) HPLC separation of standard dl-alanine (50mmol/L in HPLC grade water). ResearchGate. Retrieved from [Link]

  • Simon, M. D., & Heider, P. L. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 8140. Retrieved from [Link]

  • Borah, A., et al. (2014). a HPLC separation of standard DL-alanine (50 mM in HPLC grade water). ResearchGate. Retrieved from [Link]

  • Grajkowski, A., et al. (2021). An Improved PEG-Linked Solid Support for Minimizing Process-Related Impurities During Solid-Phase Synthesis of DNA and RNA Sequences. Current Protocols, 1(5), e108. Retrieved from [Link]

  • Beck-Sickinger, A. G., & Mörl, K. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1172–1182. Retrieved from [Link]

  • Study.com. (n.d.). How does the conversion of L-alanine to D-alanine occur through the action of alanine racemase, a PLP-dependent isomerase, and why is D-alanine important as a constituent of peptidoglycan, the building material of bacterial cell walls? Retrieved from [Link]

  • Cotter, P. D., et al. (2009). Posttranslational conversion of l-serines to d-alanines is vital for optimal production and activity of the lantibiotic lacticin 3147. Proceedings of the National Academy of Sciences, 106(5), 1597–1602. Retrieved from [Link]

  • Wang, Y., et al. (2024). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. Frontiers in Bioengineering and Biotechnology, 12, 1426463. Retrieved from [Link]

  • Utsui, Y., & Ishikawa, S. (2025). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Journal of Bacteriology, e0013525. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for tert-butyl (2R)-2-aminopropanoate

Executive Summary & Chemical Identity tert-butyl (2R)-2-aminopropanoate , commonly referred to as D-Alanine tert-butyl ester , is a critical amino acid derivative widely utilized in solid-phase peptide synthesis and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

tert-butyl (2R)-2-aminopropanoate , commonly referred to as D-Alanine tert-butyl ester , is a critical amino acid derivative widely utilized in solid-phase peptide synthesis and drug development (1)[1]. Because the free amine is highly reactive, this compound is almost exclusively handled and supplied as a hydrochloride salt (CAS: 59531-86-1) ().

While not classified as an acutely hazardous substance under standard OSHA criteria (2)[2], the presence of the hydrochloride (HCl) moiety fundamentally alters its waste classification. Improper disposal can lead to the release of corrosive hydrogen chloride gas and toxic nitrogen oxides (NOx) into the environment (3)[3]. This guide provides drug development professionals with a self-validating, step-by-step operational framework for the safe handling and disposal of this reagent.

Physicochemical Profiling & Disposal Causality

To design a compliant disposal strategy, we must first understand the physicochemical properties that dictate the compound's behavior in waste streams.

Table 1: Physicochemical Properties Dictating Disposal Modalities

PropertyValueDisposal Implication & Causality
Chemical Name tert-butyl (2R)-2-aminopropanoate hydrochlorideThe HCl salt dictates that all organic waste streams containing this compound must be profiled as halogenated .
CAS Number 59531-86-1Required for accurate waste manifesting and regulatory tracking ().
Molecular Formula C7H15NO2·HClContains nitrogen and chlorine. Combustion yields NOx and HCl gas (3)[3].
Physical State Solid (White powder)High risk of dust dispersion. Requires wet-sweeping or HEPA vacuuming during spill cleanup to prevent inhalation ().
Solubility Soluble in water & polar organicsCan cross-contaminate both aqueous and organic liquid waste streams during extraction phases.

Mechanistic Causality: When subjected to standard thermal degradation (incineration), the tert-butyl ester group undergoes rapid beta-elimination to form isobutylene gas and the corresponding carboxylic acid. Concurrently, the hydrochloride salt dissociates, releasing hydrogen chloride gas. Therefore, any facility processing this waste must utilize high-temperature incineration equipped with alkaline acid scrubbers to neutralize the effluent gases (3)[3].

Waste Routing & Decision Logic

To prevent cross-contamination and ensure regulatory compliance, laboratories must implement strict segregation protocols. The following decision tree outlines the routing of tert-butyl (2R)-2-aminopropanoate waste.

DisposalWorkflow Start tert-butyl (2R)-2-aminopropanoate (Waste Generation) Solid Solid Waste (Spills & Powders) Start->Solid Liquid Liquid Waste (Reaction Solvents) Start->Liquid Halogenated Halogenated Organic Waste (Contains Cl- from HCl salt) Solid->Halogenated Direct Transfer Liquid->Halogenated Organic Phase Aqueous Aqueous Waste (Washes & Extracts) Liquid->Aqueous Aqueous Phase Incineration High-Temp Incineration (Acid Scrubber Required) Halogenated->Incineration Neutralize HCl & NOx Treatment Licensed Wastewater Treatment Facility Aqueous->Treatment pH Validation (6-8)

Figure 1: Decision logic and routing workflow for tert-butyl (2R)-2-aminopropanoate waste streams.

Step-by-Step Disposal Protocols

The following protocols are designed as self-validating systems . By incorporating verification steps (like pH checks and manifest audits) directly into the workflow, laboratory personnel can ensure absolute compliance before the waste ever leaves the facility.

Protocol A: Solid Waste & Spill Containment

Solid waste typically originates from expired reagents, contaminated packaging, or accidental benchtop spills.

  • Containment & Suppression: In the event of a spill, do not dry-sweep, as this creates an inhalation hazard via dust dispersion (3)[3]. Instead, lightly mist the spill with a compatible solvent (e.g., isopropanol) or use a damp absorbent pad to suppress dust ().

  • Collection: Use a spark-proof shovel or spatula to transfer the dampened powder and absorbent materials into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE) (3)[3].

  • Primary Packaging & Labeling: Seal the container tightly. Label it explicitly as: "Hazardous Solid Waste - Halogenated Organic (Contains tert-butyl (2R)-2-aminopropanoate hydrochloride)."

  • Self-Validation Step: Before transferring the container to the central accumulation area, a secondary operator must verify that the label explicitly mentions "Halogenated" and "Hydrochloride." This ensures the waste vendor routes it to an incinerator with an acid scrubber.

  • Final Disposal: Entrust the sealed containers to a licensed hazardous waste disposal company for high-temperature incineration ().

Protocol B: Liquid Waste Processing (Post-Reaction)

During peptide synthesis, this compound is often dissolved in organic solvents (like DMF or DCM) and subjected to aqueous washes.

  • Phase Separation: Carefully separate the organic and aqueous layers using a separatory funnel.

  • Organic Stream Routing: Route all organic solvents containing residual D-Alanine tert-butyl ester into the Halogenated Organic Waste carboy. Causality: Even if the primary solvent is non-halogenated (e.g., ethyl acetate), the dissolved hydrochloride salt introduces chloride ions into the mixture, legally classifying the entire carboy as halogenated waste.

  • Aqueous Stream Routing: Route the aqueous washes to the Aqueous Waste carboy.

  • Self-Validation Step (pH Verification): Before sealing the aqueous waste carboy, use a calibrated pH meter or high-resolution pH test strips to check the solution. The pH must be between 6.0 and 8.0. If the pH is acidic (< 6.0), it indicates residual HCl from the amino acid salt. Neutralize with dilute sodium bicarbonate (NaHCO3) until the target pH is reached. Document this pH on the waste log.

  • Final Disposal: The halogenated organic carboys must be sent for incineration, while the neutralized aqueous carboys can be processed by a licensed wastewater treatment facility ().

Protocol C: Empty Container Management
  • Rinsing: Empty reagent bottles must be triple-rinsed with a polar organic solvent (e.g., methanol or acetone) to dissolve any residual hydrochloride salt.

  • Waste Routing: The rinsate must be collected and deposited into the Halogenated Organic Waste stream.

  • Defacing: Once completely empty and dry, deface the original manufacturer label and dispose of the glass/plastic container according to your institution's non-hazardous solid waste policies ().

References

  • Safety Data Sheet: D-Alanine tert-butyl ester hydrochloride Source: Fisher Scientific UK URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl (2R)-2-aminopropanoate
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tert-butyl (2R)-2-aminopropanoate
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